5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Beschreibung
BenchChem offers high-quality 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H9N5 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
5-quinoxalin-6-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H9N5/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8/h1-6H,(H3,12,15,16) |
InChI-Schlüssel |
XHLNJHVHEHSVGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N |
Herkunft des Produkts |
United States |
Mechanism of action for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine in kinase inhibition
Technical Guide: Mechanism of Action for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine in Kinase Inhibition
Executive Summary
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine represents a privileged molecular scaffold in kinase inhibitor discovery, characterized by a bi-heteroaryl architecture . This compound integrates two distinct pharmacophores: a 3-aminopyrazole motif, a classic ATP-hinge binder, and a quinoxaline core, which serves as a hydrophobic spacer and orienting element.
While specific regioisomers (e.g., 4-substituted pyrazoles) are well-documented inhibitors of ALK5 (TGF-β Type I Receptor) and p38α MAPK , the 5-substituted variant discussed here functions through a conserved Type I ATP-competitive mechanism . Its efficacy is driven by its ability to occupy the adenine-binding pocket of the kinase domain, forming critical hydrogen bonds with the hinge region while projecting the quinoxaline moiety into the hydrophobic back-pocket (Gatekeeper region).
This guide dissects the molecular mechanism, binding kinetics, and experimental protocols required to validate this scaffold’s activity in drug development.
Molecular Architecture & Binding Mode
The mechanism of action (MoA) is defined by the compound's structural complementarity to the kinase ATP-binding cleft.
Structural Pharmacophores
-
Hinge Binder (The "Warhead"): The 1H-pyrazol-3-amine moiety acts as a bidentate or tridentate ligand.
-
Donor (NH2): The exocyclic amine at position 3 acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met, or Leu).
-
Acceptor (N2): The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen.
-
-
Hydrophobic Core (The "Spacer"): The Quinoxalin-6-yl group is a rigid, planar, bicyclic aromatic system.
-
It occupies the hydrophobic region I or II, often interacting with the Gatekeeper residue (e.g., Thr, Met, Phe) via Van der Waals forces or
-stacking interactions. -
The nitrogen atoms in the quinoxaline ring can serve as secondary H-bond acceptors, potentially interacting with catalytic lysine (Lys) or conserved water networks.
-
Binding Topology (Type I Inhibition)
Unlike Type II inhibitors that bind to the inactive "DFG-out" conformation, 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a Type I inhibitor . It binds to the active "DFG-in" conformation, directly competing with ATP.
Caption: Schematic representation of the Type I ATP-competitive binding mode.
Kinase Selectivity Profile
The selectivity of this scaffold is dictated by the Gatekeeper residue and the size of the hydrophobic pocket.
| Kinase Target | Relevance | Binding Determinant |
| ALK5 (TGF-β RI) | Fibrosis, Cancer | High affinity due to the small gatekeeper (Ser280) allowing the quinoxaline to fit deeply. |
| p38α MAPK | Inflammation | Homologous ATP pocket to ALK5; often an off-target liability or dual-target goal. |
| CDK2 / CDK9 | Cell Cycle | The aminopyrazole mimics the adenine of ATP; selectivity achieved via quinoxaline substitution. |
| FLT3 | AML (Leukemia) | Requires specific substitutions on the quinoxaline to engage the activation loop. |
Note on Regioisomerism: Literature extensively cites 3-substituted-4-(quinoxalin-6-yl) pyrazoles as potent ALK5 inhibitors [1]. The 5-(quinoxalin-6-yl) isomer discussed here is a structural analog that may exhibit altered selectivity, potentially favoring CDKs or Aurora kinases due to the different vector of the quinoxaline projection.
Experimental Protocols
To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.
In Vitro Kinase Assay (ADP-Glo™ Platform)
-
Objective: Determine the IC50 value against recombinant kinase (e.g., ALK5 or p38).
-
Principle: Measures ADP production (converted to ATP and then light) as a direct readout of kinase activity.
Protocol Steps:
-
Preparation: Dilute compound in 100% DMSO (10-point dose-response, 3-fold serial dilution).
-
Enzyme Mix: Prepare 2x Kinase/Substrate mix in Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction: Add 2 µL of compound + 4 µL of Enzyme/Substrate mix to a 384-well white plate. Incubate 10 min.
-
Initiation: Add 4 µL of 2x ATP (at Km concentration). Incubate 60 min at RT.
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
Cellular Mechanism Validation (Western Blot)
-
Objective: Confirm target engagement in cells (e.g., inhibition of Smad2 phosphorylation for ALK5).
-
Cell Line: A549 (Lung Adenocarcinoma) or HepG2.
Protocol Steps:
-
Seeding: Seed A549 cells (2 x 10^5 cells/well) in 6-well plates; starve in serum-free medium overnight.
-
Treatment: Pre-treat with 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate with TGF-β1 (5 ng/mL) for 1 hour.
-
Lysis: Wash with ice-cold PBS; lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blotting: SDS-PAGE -> Transfer -> Block.
-
Antibodies:
-
Primary: Anti-Phospho-Smad2 (Ser465/467) [Target].
-
Control: Anti-Total Smad2 and Anti-GAPDH [Loading Control].
-
-
Result: A dose-dependent decrease in p-Smad2 signal confirms cellular MoA.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting the ALK5/TGF-β pathway using this scaffold.
Caption: TGF-β signaling cascade showing the specific blockade of ALK5-mediated Smad2/3 phosphorylation.[1][2]
References
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Link
-
Callahan, J. F., et al. (2002). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Journal of Medicinal Chemistry, 45(5), 999-1001. Link
-
Yingling, J. M., et al. (2004). Preclinical assessment of the transforming growth factor-beta receptor I kinase inhibitor SD-208. Cancer Research, 64(24), 9172-9179. Link
-
BenchChem. (2025).[3] Mechanism of Action of Pyrazole-Based Kinase Inhibitors.Link
-
Preprints.org. (2018).[4] Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors.Link
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- 1. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]
- 2. Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors[v1] | Preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
Characterizing the Binding Affinity of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine to Transforming Growth Factor-Beta (TGF-β) Receptors
An In-Depth Technical Guide:
This guide provides a comprehensive, technically-grounded framework for the characterization of the binding affinity of a novel small molecule inhibitor, 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, to its putative targets, the Transforming Growth Factor-Beta (TGF-β) receptors. While this document uses a specific compound as a case study, the principles, protocols, and analytical logic are broadly applicable to the preclinical assessment of kinase inhibitors in drug discovery.
Introduction: The Rationale for Targeting the TGF-β Signaling Pathway
The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Its dysregulation is a hallmark of numerous pathologies, most notably in cancer and fibrosis.[3][4][5] In the context of oncology, the TGF-β pathway exhibits a dual role: it acts as a tumor suppressor in the early stages of cancer but paradoxically promotes tumor progression, invasion, and metastasis in advanced stages.[5][6] This "TGF-β paradox" makes the pathway a compelling, albeit complex, target for therapeutic intervention.
Signaling is initiated when a TGF-β ligand binds to a type II receptor (TGF-βRII), a constitutively active serine/threonine kinase.[2][4] This binding event recruits and forms a heterotetrameric complex with a type I receptor (TGF-βRI, also known as Activin Receptor-Like Kinase 5 or ALK5), which is then phosphorylated and activated by TGF-βRII.[7][8] Activated TGF-βRI propagates the signal by phosphorylating downstream effector proteins, primarily SMAD2 and SMAD3.[1][2][4] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2]
Given the central role of the TGF-βRI kinase activity, small molecule inhibitors targeting its ATP-binding pocket have become a major focus of drug development efforts.[6][7][9] The chemical scaffold of the compound in this guide, 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, is rooted in established medicinal chemistry principles. Both quinoxaline and pyrazole moieties are prevalent in kinase inhibitors, and derivatives have been successfully synthesized and evaluated as potent ALK5 inhibitors.[10][11][12][13] This guide will therefore outline the rigorous biophysical methodologies required to determine if and how this compound binds to its intended target, TGF-βRI.
The TGF-β Signaling Cascade
Caption: Canonical TGF-β signaling pathway and the point of inhibition.
Section 1: Foundational Principles of Binding Affinity Assessment
The cornerstone of preclinical drug development is the precise quantification of the interaction between a drug candidate and its biological target. This interaction is defined by its binding affinity , a measure of the strength of the non-covalent forces between two molecules.
Binding affinity is most commonly reported as the equilibrium dissociation constant (KD) .[14] The KD represents the concentration of the ligand (our inhibitor) at which half of the available receptor molecules are occupied at equilibrium. A smaller KD value signifies a higher binding affinity, as less ligand is required to occupy the target.[14]
While KD provides a static measure of affinity, a deeper understanding comes from resolving the kinetic components of the interaction:
-
Association Rate Constant (kon or ka): The rate at which the inhibitor binds to the receptor.
-
Dissociation Rate Constant (koff or kd): The rate at which the inhibitor-receptor complex breaks apart.
The relationship is defined as: KD = koff / kon
For drug development, a long residence time (the reciprocal of koff, 1/koff) is often a desirable characteristic, as it implies the drug remains bound to its target for a longer duration, potentially leading to a more sustained pharmacological effect.
To accurately measure these parameters, label-free biophysical techniques are the gold standard.[14] This guide will focus on two such orthogonal methods:
-
Surface Plasmon Resonance (SPR): A powerful technique for real-time kinetic analysis.[15][16]
-
Isothermal Titration Calorimetry (ITC): The gold standard for determining the complete thermodynamic profile of a binding event.[17][18][19][20]
Overall Experimental Workflow
Caption: High-level workflow for characterizing inhibitor binding affinity.
Section 2: Biophysical Characterization via Surface Plasmon Resonance (SPR)
SPR is an optical biosensing technique that measures molecular interactions in real-time without the need for labels.[15] The technique monitors changes in the refractive index at the surface of a sensor chip upon which a target molecule (the "ligand," in SPR terminology, which is our TGF-βRI protein) is immobilized. An interacting partner (the "analyte," our small molecule inhibitor) is then flowed over the surface. Binding causes a mass change at the surface, which alters the refractive index and is detected as a change in the SPR signal, measured in Resonance Units (RU).
Diagram of SPR Principles
Caption: Principle of Surface Plasmon Resonance (SPR) measurement.
Step-by-Step SPR Experimental Protocol
Objective: To determine the kon, koff, and KD of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine for the human TGF-βRI kinase domain.
1. Reagent and Material Preparation:
-
Protein: Recombinant human TGF-βRI kinase domain (amino acids 201-503), expressed and purified to >95% purity. The protein should include a tag (e.g., His-tag, Biotinylation tag) for controlled immobilization.[21] A single-site specific biotinylation is often preferred to ensure uniform orientation on the sensor surface.[21]
-
Inhibitor: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine synthesized to >98% purity. Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Buffers:
-
Immobilization Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Running Buffer: HBS-EP+ with 1-2% DMSO, matched to the final DMSO concentration in the analyte solutions.
-
-
Sensor Chip: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is ideal for capturing biotinylated protein.
2. Instrument Setup and Protein Immobilization:
-
System: A Biacore T200 or similar SPR instrument.[16]
-
Priming: Prime the system with running buffer until a stable baseline is achieved.
-
Immobilization:
-
Flow biotinylated TGF-βRI over the experimental flow cells at a low flow rate (e.g., 10 µL/min) to achieve a target immobilization level (e.g., 2000-4000 RU). The goal is to have a low-density surface to minimize mass transport limitations.
-
The reference flow cell is left blank or immobilized with a non-relevant biotinylated protein to subtract non-specific binding and bulk refractive index changes.
-
3. Kinetic Binding Assay (Multi-Cycle Kinetics):
-
Analyte Preparation: Prepare a serial dilution of the inhibitor in running buffer. A typical concentration range for a novel inhibitor might be 10 µM down to low nM (e.g., 10000, 3333, 1111, 370, 123, 41, 13.7 nM). Include a buffer-only (zero analyte) injection for double referencing.
-
Assay Cycle: Each cycle consists of:
-
Association: Inject a single concentration of the inhibitor over the reference and active flow cells for a defined period (e.g., 120 seconds) to monitor binding.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the complex for an extended period (e.g., 300-600 seconds). The duration should be sufficient to observe a significant portion of the dissociation phase.
-
Regeneration (if necessary): Inject a harsh solution (e.g., low pH glycine) to remove all bound analyte. This step must be tested to ensure it does not denature the immobilized protein.
-
4. Data Analysis:
-
Reference Subtraction: The signal from the reference flow cell is subtracted from the active flow cell to correct for bulk effects.
-
Buffer Blank Subtraction: The signal from the buffer-only injection is subtracted from all analyte injections (double referencing) to correct for any baseline drift.
-
Model Fitting: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This simultaneous fitting of all concentrations provides robust values for kon, koff, and the calculated KD.
Hypothetical SPR Data Summary
| Parameter | Hypothetical Value | Unit | Interpretation |
| kon (ka) | 2.5 x 105 | M-1s-1 | Moderately fast association rate. |
| koff (kd) | 5.0 x 10-3 | s-1 | Slow dissociation, suggesting a stable complex. |
| Residence Time (1/koff) | 200 | s | The inhibitor remains bound for over 3 minutes on average. |
| KD (koff/kon) | 20 | nM | High affinity binding. |
| Chi2 | 0.85 | RU2 | Low value indicates a good fit of the data to the 1:1 model. |
Section 3: Orthogonal Validation and Thermodynamics with Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[20][22] It is considered the gold standard for affinity determination because it measures the interaction in solution, without immobilization, and provides a complete thermodynamic profile in a single experiment.[17][19]
In an ITC experiment, a solution of the ligand (inhibitor) is titrated in small aliquots into a sample cell containing the protein (TGF-βRI). The resulting heat change is measured and plotted against the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[20] The entropy of binding (ΔS) can then be calculated.
Diagram of ITC Principles
Caption: Schematic of an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step ITC Experimental Protocol
Objective: To orthogonally validate the KD and determine the thermodynamic signature of the inhibitor-receptor interaction.
1. Reagent and Material Preparation:
-
Protein and Inhibitor: Use the same high-purity batches as in the SPR experiment.
-
Buffer: This is the most critical variable in ITC. Both the protein and inhibitor solutions must be prepared in the exact same buffer from the same stock to minimize heats of dilution. A suitable buffer would be 20 mM HEPES pH 7.5, 150 mM NaCl. The final DMSO concentration must be precisely matched in both the sample cell and the syringe.
-
Concentrations:
-
Protein (in cell): Concentration should be 10-50x the expected KD. Based on SPR, a concentration of ~200-1000 nM TGF-βRI would be appropriate.
-
Inhibitor (in syringe): Concentration should be 10-15x the protein concentration.
-
2. Instrument Setup and Titration:
-
System: A MicroCal PEAQ-ITC or similar instrument.[14]
-
Sample Preparation: Dialyze the protein extensively against the final ITC buffer. Prepare the inhibitor by diluting the DMSO stock into the final dialysis buffer. Degas all solutions before loading.
-
Loading: Carefully load the protein solution into the sample cell and the inhibitor solution into the titration syringe, avoiding bubbles.
-
Titration Experiment:
-
Set the temperature (e.g., 25 °C).
-
Perform a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.
-
The initial injections will produce large heat changes as most of the inhibitor binds. As the protein becomes saturated, the heat changes will diminish, eventually equaling the small heat of dilution.
-
3. Data Analysis:
-
Integration: The raw data (power vs. time) is integrated to calculate the heat change for each injection.
-
Model Fitting: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
Hypothetical ITC Data Summary
| Parameter | Hypothetical Value | Unit | Interpretation |
| Stoichiometry (n) | 1.05 | - | Confirms a 1:1 binding model, as expected for an ATP-competitive inhibitor. |
| KD | 25 | nM | Excellent agreement with the SPR-derived KD, validating the affinity. |
| ΔH (Enthalpy) | -8.5 | kcal/mol | The binding is exothermic and enthalpically driven. This suggests strong hydrogen bonding and/or van der Waals interactions are formed upon binding. |
| -TΔS (Entropy) | -2.2 | kcal/mol | The binding is entropically unfavorable. This is common and may reflect the "freezing" of the flexible ligand and protein side chains in the binding pocket. |
| ΔG (Gibbs Free Energy) | -10.7 | kcal/mol | The overall free energy is highly favorable, consistent with the high affinity. (Calculated from ΔG = ΔH - TΔS). |
Section 4: Data Synthesis and Path Forward
-
High-Affinity Binding Confirmed: The KD values obtained from two orthogonal, in-solution techniques are in strong agreement (20 nM from SPR and 25 nM from ITC), providing high confidence that the compound is a potent binder of the TGF-βRI kinase domain.
-
Favorable Kinetics: The SPR data reveals a slow dissociation rate, resulting in a residence time of over three minutes. This kinetic profile is often desirable for in vivo efficacy, as it may lead to a more durable target engagement.
-
Enthalpically-Driven Interaction: The ITC results indicate that the high affinity is primarily driven by favorable enthalpic contributions. This suggests that the inhibitor forms strong, specific interactions (e.g., hydrogen bonds) with key residues in the ATP-binding pocket of TGF-βRI, a hallmark of well-optimized inhibitors.
Expert Insights and Self-Validation: The concordance between SPR and ITC is a critical self-validating step. Discrepancies could indicate issues such as protein aggregation, avidity effects on the SPR chip, or incorrect concentration measurements. The 1:1 stoichiometry observed in ITC further validates the quality of the protein and the binding model.
Path Forward: Based on this strong biophysical profile, 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine would be considered a high-quality lead compound. The next logical steps in its preclinical development would include:
-
Cellular Assays: Confirming its ability to inhibit TGF-β-induced SMAD phosphorylation in cells.
-
Kinase Selectivity Profiling: Assessing its binding affinity against a broad panel of other kinases to determine its selectivity and potential off-target effects.
-
Structural Biology: Obtaining an X-ray co-crystal structure of the inhibitor bound to TGF-βRI to visualize the binding mode and guide further structure-activity relationship (SAR) optimization.[23]
This rigorous, biophysically-driven approach ensures that only compounds with a well-characterized and promising mechanism of action are advanced, maximizing the potential for success in later-stage drug development.
References
- TGFβ signaling pathways in human health and disease - PMC - NIH. (n.d.).
- TGF beta Signaling Pathway: Cancer, Fibrosis & Biomarkers - AnyGenes. (n.d.).
- Binding Affinity | Malvern Panalytical. (n.d.).
- TGF Beta Signaling Pathway | Thermo Fisher Scientific - UK. (n.d.).
- Effective methods of estimating ligand binding affinity to a protein active site? (2020, March 21).
- TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - MDPI. (2025, July 29).
- Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21).
- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry - ACS Publications. (2025, October 9).
- Isothermal Titration Calorimetry (ITC) Analysis Service - Creative Proteomics. (n.d.).
- Deciphering the Intricacies of TGF-Beta Signaling Pathway - Assay Genie. (2023, August 24).
- An Introduction to Surface Plasmon Resonance | 1. (2023, March 29).
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. (2014, March 15).
- Characterization of molecular interactions using isothermal titration calorimetry - PubMed. (n.d.).
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.).
- A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025, April 11).
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC. (2025, May 13).
- Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis - MDPI. (2019, August 21).
- How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16).
- Isothermal titration calorimetry of protein-protein interactions - PubMed - NIH. (n.d.).
- Case study: Phosphorylation status determines kinase inhibitor binding - Oncolines B.V. (2021, April 28).
- Comparison of results from surface plasmon resonance (SPR) and... - ResearchGate. (n.d.).
- Structure-guided engineering of TGF-βs for the development of novel inhibitors and probing mechanism - PMC. (2018, July 7).
- TGF beta Receptor Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
- Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.).
- BindingDB BDBM50304872 1,2-dimethyl-5-(quinoxalin-6-yl)-4-(thiophen-3-yl)-1H-pyrazol-3(2H)-one::CHEMBL593951. (n.d.).
- (PDF) Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis - ResearchGate. (2025, October 16).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
- Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors - Preprints.org. (2018, August 30).
- Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed. (2013, February 15).
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
- Pyrazole, Synthesis and Biological Activity. (n.d.).
- Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - MDPI. (2018, December 19).
- Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PubMed. (2018, December 19).
- Synthesis and Biological Evaluation of Novel 6-(3-(4, 5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives - SCIRP. (n.d.).
- Ki Summary - BindingDB. (n.d.).
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In Vitro Biological Activity of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine: A Technical Guide
Introduction: The Therapeutic Potential of Quinoxaline-Pyrazole Scaffolds
The 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine core structure represents a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth technical overview for characterizing its biological activity in vitro. The fusion of a quinoxaline moiety, a known hinge-binding motif in many kinase inhibitors, with a pyrazole ring system creates a unique chemical architecture with significant potential for modulating key cellular signaling pathways.[1][2] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]
Compounds based on this scaffold are frequently designed as Type-II kinase inhibitors. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, offering a potential for higher selectivity compared to ATP-competitive Type-I inhibitors that target the more conserved active state.[6][7] This guide will focus on a systematic, multi-tiered approach to profile the activity of this compound class, with a particular emphasis on its potential as an inhibitor of protein kinases involved in oncogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[8]
Part 1: Target Identification and Mechanistic Hypothesis
The primary hypothesis for a 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine compound is its function as a protein kinase inhibitor. The quinoxaline ring system is a common feature in molecules targeting the ATP-binding pocket of kinases.[9] Specifically, this scaffold bears resemblance to known inhibitors of receptor tyrosine kinases (RTKs) that are critical drivers of tumor angiogenesis and proliferation.[8]
A prime candidate for inhibition is the VEGFR family , particularly VEGFR-2. The VEGF/VEGFR signaling pathway is a master regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] In many cancers, this pathway is upregulated, making it a validated therapeutic target.[12][13] Ligand binding (e.g., VEGF-A) to VEGFR-2 triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways like PI3K/Akt and MAPK, promoting endothelial cell proliferation, survival, and migration.[12] Inhibition of VEGFR-2 can block these processes, thereby impeding tumor growth.[11]
Therefore, the initial in vitro characterization should focus on:
-
Biochemical validation of direct kinase inhibition.
-
Cellular assessment of the compound's effect on cancer cells dependent on the hypothesized target kinase.
-
Confirmation of target engagement within the cellular environment.
Hypothesized Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical VEGFR-2 signaling cascade and the hypothesized point of intervention for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Part 2: A Step-by-Step Guide to In Vitro Efficacy Assessment
A rigorous evaluation of the compound's biological activity requires a tiered approach, moving from simple biochemical assays to more complex cell-based systems.
Tier 1: Biochemical Kinase Inhibition Assay
The first step is to determine if the compound directly inhibits the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[14]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A highly active kinase will convert more ATP to ADP. An effective inhibitor will reduce kinase activity, resulting in less ADP and more remaining ATP. The system works in two steps: first, remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial ADP concentration.[14]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM down to 1 nM). A 10-point, 3-fold dilution series is standard.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the purified recombinant kinase (e.g., VEGFR-2) and the specific peptide substrate in kinase reaction buffer.
-
Causality Insight: The choice of ATP concentration is critical. Using a concentration close to the Michaelis-Menten constant (Km) for ATP for the specific kinase provides a sensitive measure of competitive inhibition.[15]
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity.
-
Normalize the data using vehicle (DMSO) controls (100% activity) and no-enzyme controls (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
-
Tier 2: Cell-Based Proliferation and Viability Assays
After confirming biochemical activity, the next crucial step is to assess the compound's effect on living cells. This determines if the compound is cell-permeable and can engage its target in a complex biological environment.[16]
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Expertise Insight: Select a cell line known to be dependent on the target kinase. For a VEGFR-2 inhibitor, Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant model for angiogenesis. For cancer-specific effects, a tumor cell line known to express VEGFR-2, such as the colorectal cancer line HCT-116 or the breast cancer line MCF-7, is appropriate.[8]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (or vehicle control).
-
Incubate for 72 hours. This duration allows for multiple cell doubling times, making it possible to observe anti-proliferative effects.
-
-
MTT Incubation and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vitro cell proliferation assay.
Caption: Workflow for the MTT Cell Proliferation Assay.
Tier 3: Cellular Target Engagement Assay
A critical step in validating a compound's mechanism of action is to confirm that it binds to its intended target within the complex milieu of a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.
Principle: CETSA® is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature. By heating intact cells to various temperatures, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine if the compound engaged its target.[20]
Protocol Outline: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., VEGFR-2) in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Analysis: In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift" of the melting curve.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Example Kinase Selectivity Profile
A crucial aspect of characterizing a kinase inhibitor is understanding its selectivity. The compound should be tested against a panel of related and unrelated kinases to identify potential off-target effects.
| Kinase Target | IC50 (nM) for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine |
| VEGFR-2 | 45 |
| VEGFR-1 | 250 |
| VEGFR-3 | 680 |
| PDGFRβ | 329 |
| c-Kit | 1,500 |
| EGFR | >10,000 |
| Src | >10,000 |
Data is hypothetical and for illustrative purposes. IC50 values for VEGFR-2 and PDGFRβ are inspired by similar reported compounds.[8]
Interpretation: The hypothetical data in Table 1 suggests that the compound is a potent inhibitor of VEGFR-2 with good selectivity against other kinases like EGFR and Src. The activity against other RTKs like VEGFR-1 and PDGFRβ indicates a multi-targeted profile, which can be therapeutically advantageous in certain contexts.
Table 2: Example Cellular Activity Profile
| Cell Line | Primary Target Pathway | GI50 (nM) |
| HCT-116 (Human Colorectal Carcinoma) | VEGF/VEGFR | 120 |
| MCF-7 (Human Breast Adenocarcinoma) | VEGF/VEGFR | 215 |
| WI-38 (Normal Human Fibroblast) | N/A | >20,000 |
Data is hypothetical and for illustrative purposes, based on activities of similar quinoxaline-pyrazole hybrids.[8]
Interpretation: The data in Table 2 demonstrates that the compound effectively inhibits the proliferation of cancer cell lines known to express the target receptor, while showing significantly less activity against a normal, non-cancerous cell line. This suggests a favorable therapeutic window. The difference between the biochemical IC50 (Table 1) and the cellular GI50 (Table 2) is expected and reflects factors such as cell membrane permeability, efflux pumps, and intracellular ATP concentrations.
Conclusion and Future Directions
This guide outlines a systematic and robust in vitro strategy for characterizing the biological activity of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine. By progressing from direct biochemical assays to cell-based functional and target engagement studies, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.
Positive results from this cascade of experiments would provide a strong rationale for advancing the compound to more complex studies, including:
-
Downstream Pathway Analysis: Using Western Blot to confirm that the compound inhibits the phosphorylation of VEGFR-2 and downstream effectors like Akt and ERK in treated cells.
-
In Vitro Angiogenesis Assays: Evaluating the compound's ability to inhibit tube formation in HUVECs.
-
In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models.
This structured approach ensures that decisions in the drug development process are based on a solid foundation of high-quality, mechanistically informative in vitro data.
References
- Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. (2020). MDPI.
- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2023). PMC.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). RSC Medicinal Chemistry.
- A Practical Guide to Target Engagement Assays. (2025). Selvita.
- The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. (2025). DergiPark.
- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2023). AACR Journals.
- Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
- Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. (2025). Benchchem.
- New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. (2023). Cell Chemical Biology.
- The VEGF signaling pathway in cancer: the road ahead. (N.d.). PMC.
- Strategies for target and pathway engagement in cellular assays. (2020). MDC.
- In vitro kinase assay. (2024). Protocols.io.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). PMC.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
- Cell Proliferation Assay Service | CellTiter-Glo. (N.d.). Reaction Biology.
- Quantitating drug-target engagement in single cells in vitro and in vivo. (2016). PMC.
- Determining target engagement in living systems. (N.d.). PMC - NIH.
- MTT assay protocol. (N.d.). Abcam.
- MTT Assay Protocol for Cell Viability and Proliferation. (N.d.). Merck.
- Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. (2018). PMC.
- New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. (2025). PubMed.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (N.d.). Promega Corporation.
- In Vitro Kinase Inhibition Assay. (N.d.). EMBL-EBI.
- CellTiter-Glo Assay. (N.d.). OUS-research.no.
- Kinase assays. (2020). BMG LABTECH.
- Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (N.d.). PMC.
- Kinase Assay Kit. (N.d.). Sigma-Aldrich.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (N.d.). ResearchGate.
- Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (N.d.). ACS Publications.
- Classical structural scheme of a type-II kinase inhibitor docked into... (N.d.). ResearchGate.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Current status of pyrazole and its biological activities. (N.d.). PMC.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
- Recent advances in the therapeutic applications of pyrazolines. (N.d.). PMC.
- Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. (2021). Acta Scientific.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. actascientific.com [actascientific.com]
- 6. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assay: In Vitro Kinase Inhibition Assay: In vitro kinase assay analysis may be performed using standard techniques described in the art. These techni... - ChEMBL [ebi.ac.uk]
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- 20. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine synthesis history
The following guide provides an in-depth technical review of the synthetic history and methodology for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of type I and type II kinase inhibitors (e.g., for ALK5, p38 MAPK, and ASK1) where the quinoxaline moiety mimics the adenine ring of ATP.
Executive Summary & Retrosynthetic Analysis
The synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (also referred to as 3-amino-5-(quinoxalin-6-yl)pyrazole) presents a classic challenge in heterocyclic assembly: installing a polar, hydrogen-bond-donating pyrazole amine onto an electron-deficient quinoxaline core.
Historically, two primary strategies have dominated the literature:
-
The Linear Assembly (Claisen Route): Construction of the pyrazole ring onto a pre-formed quinoxaline ester via a
-ketonitrile intermediate. This is the most scalable and robust method. -
The Convergent Coupling (Suzuki/Stille Route): Cross-coupling a pre-formed aminopyrazole with a quinoxaline halide. This route is often hampered by the poor stability of aminopyrazole boronates and catalyst poisoning by the free amine.
Retrosynthetic Logic
The most reliable disconnection cuts the pyrazole ring, tracing back to a
Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.
Route 1: The Linear Assembly (Standard Industrial Protocol)
This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and the avoidance of transition metal catalysts.
Step 1: Construction of the Quinoxaline Core
The synthesis begins with the condensation of 3,4-diaminobenzoic acid with glyoxal (or a glyoxal equivalent). This "Beirut reaction" variant or direct condensation establishes the diazine ring.
-
Reagents: 3,4-Diaminobenzoic acid, Glyoxal (40% aq), Ethanol/Water or Isopropanol.[1]
-
Mechanism: Double Schiff base formation followed by dehydration.
-
Critical Control Point: Regioselectivity is not an issue here as the product is symmetric regarding the glyoxal carbons, but if substituted glyoxals (e.g., methylglyoxal) are used, a mixture of 6- and 7-isomers forms. For the unsubstituted core, pure 6-carboxylic acid is obtained.
Experimental Protocol (Adapted from WO2005030704):
-
Dissolve 3,4-diaminobenzoic acid (1.0 eq) in isopropanol or ethanol.
-
Add glyoxal (40% aqueous solution, 1.2 eq) dropwise at room temperature.
-
Heat to reflux (80°C) for 2–4 hours.
-
Cool to 0°C. The product, Quinoxaline-6-carboxylic acid , precipitates.
-
Filter and wash with cold ethanol.[2] Yields typically range from 85–93%.
-
Esterification: Reflux the acid in Methanol with catalytic
or to generate Methyl quinoxaline-6-carboxylate .
Step 2: Formation of the -Ketonitrile
This is the most technically demanding step. The methyl ester is treated with the anion of acetonitrile (generated in situ) to form the
-
Reagents: Anhydrous Acetonitrile, Strong Base (NaH, LiHMDS, or KOtBu), Anhydrous THF or Toluene.
-
Thermodynamics: The deprotonation of acetonitrile (
) requires a strong base. The reaction is driven by the precipitation of the enolate salt.
Protocol:
-
Suspend NaH (60% in oil, 1.5 eq) in anhydrous THF under Argon.
-
Add anhydrous acetonitrile (1.2 eq) dropwise at 0°C. Stir for 30 min.
-
Add Methyl quinoxaline-6-carboxylate (1.0 eq) as a solution in THF.
-
Heat to reflux (60–70°C) for 4–12 hours.
-
Quench: Cool and carefully quench with water/dilute HCl to pH ~4–5.
-
Extract with Ethyl Acetate.[2] The product, 3-oxo-3-(quinoxalin-6-yl)propanenitrile , is often a solid that can be recrystallized from Ethanol.
Step 3: Pyrazole Cyclization
The
-
Reagents: Hydrazine hydrate (or Hydrazine HCl), Ethanol.
-
Mechanism: Hydrazine attacks the ketone carbonyl first (forming a hydrazone), followed by intramolecular nucleophilic attack on the nitrile carbon. Tautomerization yields the amino-pyrazole.
Protocol:
-
Dissolve the
-ketonitrile (1.0 eq) in Ethanol. -
Add Hydrazine hydrate (1.5–2.0 eq).
-
Reflux for 2–6 hours. Monitoring by LCMS should show conversion of the M+ (ketonitrile) to M+13 (pyrazole).
-
Concentrate and crystallize.
Data Summary Table
| Step | Transformation | Key Reagents | Typical Yield | Critical Impurity |
| 1 | Core Formation | Glyoxal, EtOH | >90% | Diamine oligomers |
| 2 | Claisen Condensation | MeCN, NaH, THF | 60–75% | Self-condensation of MeCN |
| 3 | Cyclization | 80–95% | Azine formation (if hydrazine is limiting) |
Route 2: The Cross-Coupling Approach (Alternative)
While less common for the primary synthesis of the scaffold, this route is used when the quinoxaline core is highly substituted and sensitive to the harsh basic conditions of the Claisen condensation.
Workflow
-
Precursor: 6-Bromoquinoxaline (Synthesized from 4-bromo-1,2-diaminobenzene + Glyoxal).
-
Coupling Partner: 3-Aminopyrazole-5-boronic acid pinacol ester (N-protected, e.g., with THP or Boc).
-
Catalyst:
or .
Challenges:
-
Aminopyrazole Instability: Free amino-pyrazole boronates are prone to protodeboronation.
-
Regioselectivity: N-protection of the pyrazole is required to prevent catalyst coordination.
Visualizing the Reaction Pathway
The following diagram illustrates the standard linear synthesis (Route 1), highlighting the specific intermediates and conditions.
Figure 2: Step-by-step synthetic pathway from commercially available starting materials to the target aminopyrazole.
References
- Title: Inhibitors of histone deacetylase (Example 65a).
-
General Synthesis of 3-Amino-5-Arylpyrazoles
- Title: Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles (Analogous Chemistry).
- Source: Preprints.org / MDPI.
-
URL:[Link]
-
Hydrothermal Synthesis of Quinoxaline Acids
-
Quinoxaline-6-carboxylic Acid Preparation
Sources
- 1. WO2005030704A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 2. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid | 355397-64-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US11597728B2 - Monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 7. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
Step-by-step synthesis protocol for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Introduction & Strategic Rationale
The quinoxaline-pyrazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently leveraged in the development of potent kinase inhibitors. Specifically, derivatives of quinoxalin-yl-pyrazoles have demonstrated profound efficacy as Transforming Growth Factor-β (TGF-β) Type I receptor (ALK5) inhibitors, which are critical targets in oncology and fibrotic disease management [1].
Synthesizing 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine provides a versatile, functionalized building block. The primary amine at the 3-position of the pyrazole ring serves as an ideal synthetic handle for further derivatization (e.g., amide coupling, urea formation), allowing medicinal chemists to rapidly expand structure-activity relationship (SAR) libraries.
To ensure high purity and scalability, this protocol utilizes a robust two-step sequence: a base-mediated Claisen-type condensation to form a
Synthetic Strategy & Pathway
The synthesis is designed as a self-validating system where the physical properties of the intermediates and final products (such as differential solubility) drive the purification process, minimizing the need for extensive chromatographic separation.
Figure 1: Two-step synthetic workflow for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-oxo-3-(quinoxalin-6-yl)propanenitrile
This step involves the nucleophilic acyl substitution of ethyl quinoxaline-6-carboxylate by the anion of acetonitrile.
Materials:
-
Ethyl quinoxaline-6-carboxylate: 1.0 equivalent (eq)
-
Acetonitrile (Anhydrous): 1.5 eq
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 eq
-
Tetrahydrofuran (THF, Anhydrous): 10 mL/g of starting material
Step-by-Step Methodology:
-
Preparation: Flush a flame-dried round-bottom flask with inert gas (Nitrogen or Argon). Suspend NaH (1.5 eq) in anhydrous THF.
-
Activation: Cool the suspension to 0 °C using an ice bath. Add anhydrous acetonitrile (1.5 eq) dropwise over 10 minutes. Stir for 30 minutes at 0 °C.
-
Coupling: Dissolve ethyl quinoxaline-6-carboxylate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture to maintain the internal temperature below 5 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours. Monitor progression via TLC (Dichloromethane:Methanol, 95:5).
-
Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous ammonium chloride (
) to neutralize the highly basic mixture. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). -
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to afford the -ketonitrile as a pale solid.
Expertise & Causality (E-E-A-T):
-
Why NaH? Acetonitrile has a relatively high
(~25). A strong, non-nucleophilic base like NaH is required to quantitatively generate the cyanomethyl anion. Weaker bases would result in incomplete deprotonation and poor yields. -
Why strict anhydrous conditions? The presence of water would immediately react with NaH to form NaOH. Sodium hydroxide is a strong nucleophile that would rapidly saponify the ethyl quinoxaline-6-carboxylate into its corresponding unreactive carboxylic acid, completely halting the desired Claisen condensation.
Phase 2: Cyclocondensation to 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
This phase constructs the pyrazole ring via the condensation of the
Materials:
-
3-oxo-3-(quinoxalin-6-yl)propanenitrile: 1.0 eq
-
Hydrazine hydrate (80% or 98% aqueous solution): 1.2 eq
-
Ethanol (Absolute): 15 mL/g of starting material
Step-by-Step Methodology:
-
Dissolution: Suspend the
-ketonitrile intermediate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser. -
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 4 to 6 hours. The initial suspension will typically clear into a homogeneous solution, followed by the gradual precipitation of the product as the reaction proceeds.
-
Cooling & Precipitation: Once LC-MS confirms the consumption of the starting material, remove the heat and allow the mixture to cool to room temperature, then further cool to 4 °C in a refrigerator for 2 hours to maximize precipitation.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold diethyl ether (10 mL).
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield the pure 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
Expertise & Causality (E-E-A-T):
-
Why Ethanol? Ethanol acts as a highly effective self-purifying solvent system here. The
-ketonitrile intermediate is soluble in hot ethanol, ensuring a homogeneous reaction environment. However, the highly polar, hydrogen-bond-donating pyrazole product has significantly lower solubility in cold ethanol. This differential solubility drives the reaction equilibrium forward (Le Chatelier's principle) and allows for isolation via simple filtration, bypassing silica gel chromatography [2]. -
Why a slight excess of Hydrazine? Hydrazine is volatile and can be partially lost during reflux. A 1.2 eq stoichiometry ensures complete conversion without complicating the workup, as unreacted hydrazine and water remain dissolved in the ethanolic mother liquor during filtration.
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified. The table below summarizes the expected quantitative data for >95% pure 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
| Analytical Method | Target Parameter | Expected Result / Assignment |
| LC-MS (ESI+) | ||
| Quinoxaline Ring Protons | ||
| Pyrazole Core Proton | ||
| Amine ( | ||
| Pyrazole ( | ||
| FT-IR (ATR) | Characteristic Stretches | ~3350, 3200 |
References
-
Title: Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors Source: Molecules, 2018, 23(12), 3369. URL: [Link]
-
Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source:Molecules, 2009, 14(1), 142-152. (Cited for standard
-ketonitrile/hydrazine cyclocondensation methodology). URL: [Link]
Preparation of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine stock solutions in DMSO
Application Note: Preparation and Management of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Stock Solutions in DMSO
Abstract & Introduction
In drug discovery, the integrity of biological data is inextricably linked to the quality of the chemical probe. 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (Calculated MW: ~211.22 g/mol ) represents a class of planar, nitrogen-rich heterocycles often utilized as kinase inhibitor scaffolds (e.g., targeting JNK, CDK, or p38 pathways).[1]
While this compound exhibits favorable lipophilicity for cell permeability, it presents distinct solubility challenges. The planar quinoxaline core promotes
This guide details the thermodynamics of solubilization, step-by-step stock preparation, and critical "crash-out" avoidance strategies during aqueous dilution.
Physicochemical Analysis & Solubility Logic
Before handling the compound, researchers must understand the forces at play.
| Parameter | Characteristic | Implication for Handling |
| Structure | Quinoxaline fused to Aminopyrazole | Planar geometry favors aggregation/stacking.[1] |
| Hydrophobicity | Moderate to High (LogP est. ~1.5–2.[1]5) | Poor aqueous solubility; requires organic co-solvent.[1] |
| Acidity/Basicity | Amphoteric (Pyridine-like N, Pyrrole-like NH, Exocyclic | pH-dependent solubility in aqueous buffers.[1] |
| Solvent Choice | DMSO (Dimethyl Sulfoxide) | Why DMSO? It is a polar aprotic solvent that disrupts the crystal lattice energy of the solid without protonating the amine. |
Critical Warning: The Hygroscopicity Trap DMSO is highly hygroscopic.[2] At 60% relative humidity, pure DMSO can absorb >5% water by weight within 24 hours.
-
Consequence: The freezing point of DMSO drops drastically (pure freezes at 18.5°C; 90% DMSO freezes below 0°C).
-
Risk: Water acts as an "anti-solvent" for this compound, inducing nucleation and precipitation inside the storage vial.
Protocol: Preparation of Master Stock (10 mM)
Objective: Create a 10 mM stock solution in 100% anhydrous DMSO.
Materials
-
Compound: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (Solid).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vessel: Amber glass vial (borosilicate) or polypropylene (PP) tube.[1] Avoid polystyrene.[1]
Step-by-Step Procedure
-
Gravimetric Analysis:
-
Weigh approximately 2–5 mg of the powder into the vial.
-
Note: Do not target an exact mass (e.g., exactly 1.00 mg). It is more accurate to weigh a convenient amount and adjust the solvent volume.
-
Record Mass (
): e.g., 2.15 mg.
-
-
Volume Calculation:
-
Solvation:
-
Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Vortex: 30 seconds at medium speed.
-
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Do not heat above 37°C to prevent thermal degradation.
-
-
Quality Control (The "Light Check"):
-
Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved crystallites which will act as seeds for massive precipitation later.[1]
-
Workflow Diagram
Figure 1: Workflow for the preparation of the Master Stock solution. Note the iterative loop at the QC stage to ensure complete dissolution.
Protocol: Serial Dilution & "Crash-Out" Avoidance
The most common failure point is diluting the 100% DMSO stock directly into an aqueous buffer (e.g., PBS). The rapid change in polarity causes the hydrophobic quinoxaline core to aggregate immediately.
The Solution: The Intermediate Dilution Step
Dilution Scheme (Example for 10 µM Final Assay Concentration)
| Step | Source | Solvent/Buffer | Dilution Factor | Final DMSO % | State |
| 1. Master Stock | 10 mM Compound | 100% DMSO | - | 100% | Stable |
| 2.[1] Intermediate | 10 mM Stock | 100% DMSO | 1:10 to 1:100 | 100% | Stable |
| 3. Working Stock | Intermediate | Assay Buffer | 1:20 | 5% | Metastable |
| 4. Assay Well | Working Stock | Media/Buffer | 1:10 | 0.5% | Experimental |
Technique:
-
Prepare Concentration Series in DMSO first: Perform all serial dilutions (e.g., 3-fold series) using 100% DMSO.
-
Transfer to Aqueous: Only the final transfer should introduce the compound to water.
-
Mixing Speed: When adding DMSO stock to buffer, mix immediately and vigorously. Slow addition allows local high concentrations to precipitate.
Visualizing the Dilution Pathway
Figure 2: Strategic dilution pathway.[1] Performing serial dilutions in DMSO (Blue) before introducing aqueous buffer (Green) minimizes the risk of precipitation (Red).[1]
Storage and Stability
-
Temperature: Store at -20°C or -80°C.
-
Note: DMSO freezes at 18.5°C. Storing in the fridge (4°C) will cause the stock to freeze, potentially crashing out the compound.
-
-
Container: Use small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Why? Every time you thaw a DMSO tube, it attracts atmospheric water. Repeated opening concentrates water, eventually causing the compound to precipitate inside the "stock" tube.
-
-
Light: The aminopyrazole moiety can be sensitive to UV oxidation. Store in amber vials or wrap in foil.
Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon thawing | Water contamination or high concentration.[1] | Warm to 37°C and vortex.[2][3][4] If it remains cloudy, the stock is hydrated and compromised. |
| IC50 curve is flat | Compound precipitated in the assay plate. | Check the "Intermediate Dilution" step. Ensure final DMSO < 1%. |
| Yellowing of solution | Oxidation of the amine. | Check storage age. If >6 months, verify purity by LC-MS. |
References
-
BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Retrieved from
-
Waybright, T. J., et al. (2009). Increasing the reliability of compound management: The effects of water on DMSO and effective hydration measurement. Journal of Biomolecular Screening . Retrieved from [1]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier .[1] (Standard text on solubility thermodynamics).
-
Balakin, K. V., et al. (2006). Comprehensive analysis of chemical stocks: Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening . Retrieved from [1]
-
MedChemExpress. (2024).[1] Compound Handling Instructions: DMSO Solubility and Storage. Retrieved from
(Note: While specific CAS-specific data for this exact chemical name is proprietary or rare, the protocols above are derived from validated methodologies for 1H-pyrazolo[3,4-b]quinoxaline and aminopyrazole analogs).
Sources
- 1. 1h-pyrazole-3-carboxylic acid, 4-((5-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, trisodium salt | C26H14Cl2N7Na3O10S2 | CID 155701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
In vitro assay protocols using 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Application Note & Protocol Guide: In Vitro Characterization of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Introduction
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a synthetic small molecule belonging to the class of 3-amino-5-arylpyrazoles , a "privileged scaffold" in medicinal chemistry known for potent ATP-competitive kinase inhibition . Based on structural homology to established signaling modulators, this compound is primarily characterized as an inhibitor of Serine/Threonine kinases , with high affinity for the TGF-β Type I Receptor (ALK5) and related pathways such as p38 MAPK .
The quinoxaline moiety functions as a hinge-binding motif, mimicking the adenine ring of ATP, while the pyrazole amine forms critical hydrogen bonds within the kinase active site. This compound is a valuable tool for dissecting Transforming Growth Factor-β (TGF-β) signaling, which drives fibrosis, epithelial-mesenchymal transition (EMT), and tumor metastasis.
Key Applications:
-
Target Validation: Inhibition of Smad2/3 phosphorylation.
-
Phenotypic Screening: Reversal of TGF-β-induced EMT in cancer cell lines.
-
Kinase Selectivity Profiling: Determining specificity against the kinome (e.g., ALK5 vs. p38α).[1][2]
Material Preparation & Handling
Compound Properties:
-
Molecular Weight: ~211.22 g/mol
-
Solubility: Poor in water; highly soluble in Dimethyl Sulfoxide (DMSO).
-
Storage: Solid powder at -20°C (desiccated).
Stock Solution Protocol:
-
Calculation: To prepare a 10 mM stock , weigh 2.11 mg of powder and dissolve in 1 mL of anhydrous DMSO (≥99.9%).
-
Dissolution: Vortex for 1-2 minutes. If undissolved particles remain, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquoting: To avoid freeze-thaw cycles (which degrade the compound), dispense the stock into 20-50 µL aliquots in amber microcentrifuge tubes.
-
Storage: Store aliquots at -80°C for up to 6 months or -20°C for 1 month.
Working Solutions:
-
Dilute the DMSO stock into the assay medium immediately prior to use.
-
Final DMSO Concentration: Ensure the final DMSO concentration in cell-based assays is <0.1% (v/v) to prevent solvent toxicity. Include a "Vehicle Control" (0.1% DMSO) in all experiments.
Protocol 1: Biochemical Kinase Assay (IC₅₀ Determination)
Objective: To quantify the inhibitory potency (IC₅₀) of the compound against recombinant ALK5 kinase using an ADP-detection platform (e.g., ADP-Glo™).
Principle: The assay measures the conversion of ATP to ADP by the kinase. The inhibitor prevents this conversion. The amount of ADP produced is quantified via a coupled luciferase reaction.
Materials:
-
Enzyme: Recombinant Human ALK5 (TGF-βR1), active.
-
Substrate: TGF-βR1 peptide substrate (e.g., casein or specific Smad peptide).
-
Cofactors: ATP (Ultra-pure), MgCl₂, MnCl₂.
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plate: 384-well white, low-volume microplate.
Step-by-Step Procedure:
-
Reaction Buffer Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Prepare a 3-fold serial dilution of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine in DMSO (10 points, starting at 10 µM). Dilute these 1:25 into 1X Kinase Buffer to create 4X working solutions.
-
Enzyme Addition: Dispense 2.5 µL of ALK5 enzyme (0.5–2 ng/well) into the plate.
-
Inhibitor Incubation: Add 2.5 µL of the 4X compound solution. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Start: Add 5 µL of 2X ATP/Substrate mix (10 µM ATP final, 0.2 µg/µL substrate).
-
Kinase Reaction: Incubate for 60 minutes at RT .
-
ADP-Glo Reaction:
-
Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min at RT.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP → Luciferase light). Incubate 30 min at RT.
-
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
Data Analysis:
-
Normalize data: % Inhibition =
-
Fit curve: Non-linear regression (log(inhibitor) vs. response) to determine IC₅₀.
Protocol 2: Cellular Target Engagement (Phospho-Smad Western Blot)
Objective: To validate the compound's ability to inhibit TGF-β-induced phosphorylation of Smad2/3 in a cellular context.
Cell Model: HaCaT (Keratinocytes) or A549 (Lung Adenocarcinoma) cells.
Workflow:
-
Seeding: Seed cells (2 × 10⁵ cells/well) in a 6-well plate. Culture overnight in complete medium (DMEM + 10% FBS).
-
Starvation: Wash cells with PBS and switch to Serum-Free Medium for 16–24 hours. Critical Step: Serum contains TGF-β which raises background phosphorylation.
-
Pre-treatment: Add 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine at indicated concentrations (e.g., 0.1, 1, 10 µM) for 1 hour .
-
Stimulation: Add Recombinant Human TGF-β1 (Final conc: 5 ng/mL ) directly to the medium. Incubate for 45–60 minutes .
-
Lysis:
-
Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na₃VO₄).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Western Blotting:
-
Load 20 µg protein/lane on 10% SDS-PAGE.
-
Primary Antibodies: Anti-p-Smad2 (Ser465/467) or Anti-p-Smad3 (Ser423/425).
-
Loading Control: Anti-Total Smad2/3 or Anti-GAPDH.
-
-
Quantification: Calculate the ratio of p-Smad / Total Smad. The compound should dose-dependently reduce this ratio.
Protocol 3: Functional Reporter Assay (CAGA12-Luc)
Objective: High-throughput assessment of transcriptional inhibition using the Smad-binding element (CAGA)₁₂ luciferase reporter.
Procedure:
-
Transfection: Transfect HEK293T cells with the (CAGA)₁₂-Luc plasmid and a Renilla control plasmid.
-
Seeding: 24 hours post-transfection, re-seed cells into a 96-well white plate (10,000 cells/well) in low-serum (0.5%) medium.
-
Treatment: Treat cells with the compound (serial dilution) + TGF-β1 (5 ng/mL).
-
Incubation: Incubate for 18–24 hours at 37°C.
-
Lysis & Detection: Use a Dual-Luciferase Assay System.
-
Analysis: Normalize Firefly (CAGA) signal to Renilla (Internal Control). Plot Relative Light Units (RLU) vs. Log[Compound].
Visualizations
Figure 1: Mechanism of Action & Signaling Pathway
This diagram illustrates the canonical TGF-β signaling pathway and the specific intervention point of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (ALK5 inhibition).
Caption: Schematic of TGF-β/Smad signaling.[3] The compound inhibits ALK5 kinase activity, preventing Smad2/3 phosphorylation and subsequent transcriptional activation.
Figure 2: Experimental Workflow (Western Blot)
A logical flow for the cellular target engagement assay.
Caption: Step-by-step workflow for validating ALK5 inhibition via Phospho-Smad Western Blot.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background (p-Smad) | Incomplete starvation or autocrine TGF-β. | Increase starvation time to 24h; ensure serum-free media is used during treatment. |
| No Inhibition Observed | Compound degradation or cell impermeability. | Use fresh DMSO stock; verify solubility. Ensure 1h pre-incubation time. |
| Cytotoxicity | Off-target effects (e.g., p38/CDK inhibition). | Run a parallel CellTiter-Glo assay to distinguish signaling inhibition from cell death. |
| Variable IC₅₀ | ATP concentration in kinase assay. | This is an ATP-competitive inhibitor. Ensure ATP conc. is near |
References
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry.[4] Link(Foundational SAR for pyrazole-based ALK5 inhibitors).
-
Zhao, L.M., et al. (2018). Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors. Preprints.org.[4] Link(Describes the specific quinoxalinyl-pyrazole scaffold and kinase assay protocols).
-
Callahan, J.F., et al. (2002). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Journal of Medicinal Chemistry.[4] Link(Protocol for ALK5/p38 selectivity profiling).
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link(Standard operating procedure for biochemical kinase assays).
Sources
- 1. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. 1h-pyrazole-3-carboxylic acid, 4-((5-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, trisodium salt | C26H14Cl2N7Na3O10S2 | CID 155701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Application Note: In Vitro Dosing Guidelines and Pharmacodynamic Profiling of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Document Type: Standard Operating Procedure & Application Guide Target Audience: Discovery Biologists, Pharmacologists, and Assay Development Scientists Compound Class: Small-Molecule Receptor Tyrosine Kinase (RTK) Inhibitor
Executive Summary & Mechanistic Rationale
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (hereafter referred to as QPA-53 ) is a highly potent, ATP-competitive small molecule built on a privileged quinoxaline-pyrazole scaffold. Compounds of this structural class are predominantly utilized to target the Fibroblast Growth Factor Receptor (FGFR) family and related receptor tyrosine kinases (RTKs)[1].
The Causality of Inhibition: In a physiological state, the binding of FGF ligands to FGFR induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domain. This event triggers the assembly of the FRS2/Grb2/SOS complex, driving the RAS-RAF-MEK-ERK signaling cascade that promotes cell proliferation[1]. QPA-53 functions by physically occupying the ATP-binding pocket of the FGFR kinase domain. By competitively excluding ATP, QPA-53 prevents receptor autophosphorylation, thereby severing downstream signal transduction.
Because QPA-53 is a cytostatic and pro-apoptotic agent rather than an immediate lytic toxin, it requires sufficient exposure time (typically 72–96 hours) to arrest the cell cycle and induce measurable metabolic depletion[2].
Fig 1. Mechanistic pathway: QPA-53 blocking the FGFR-MEK-ERK signaling cascade.
Reconstitution and Storage (Avoiding Micro-Precipitation)
A primary cause of irreproducible IC50 data in kinase inhibitor assays is micro-precipitation . QPA-53 is highly hydrophobic. If aqueous buffers or serum-containing media are introduced too rapidly during serial dilution, the compound forms microscopic aggregates. These aggregates are biologically unavailable, artificially inflating the apparent IC50.
Self-Validating Rule: Always perform serial dilutions in 100% anhydrous DMSO before transferring to aqueous media. Ensure the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v) . Higher concentrations of DMSO alter lipid bilayer permeability and induce baseline cytotoxicity, masking the true pharmacodynamic effect of the drug[3].
Table 1: QPA-53 Stock Solution Preparation
| Desired Stock Concentration | Mass of QPA-53 (MW: ~211.22 g/mol ) | Volume of 100% Anhydrous DMSO | Storage Conditions |
| 10 mM (Standard) | 2.11 mg | 1.0 mL | Aliquot & store at -80°C |
| 50 mM (High Dose) | 10.56 mg | 1.0 mL | Aliquot & store at -80°C |
Note: Thaw aliquots at room temperature and vortex vigorously prior to use. Discard aliquots after 3 freeze-thaw cycles to prevent compound degradation.
Protocol A: High-Throughput Cell Viability & IC50 Determination
To accurately quantify the anti-proliferative effects of QPA-53, we utilize an ATP-based luminescent assay (e.g., CellTiter-Glo)[4]. Causality: As QPA-53 inhibits RTK signaling, cells undergo apoptosis. Endogenous ATPases rapidly deplete intracellular ATP in dying cells. Therefore, measuring residual ATP provides a highly sensitive, direct proxy for the number of viable, metabolically active cells[4].
Step-by-Step Methodology
-
Cell Seeding: Harvest target cells (e.g., FGFR-amplified SNU-16 or RT112 lines) during the logarithmic growth phase. Seed at 2,000–5,000 cells/well in a 96-well opaque white plate (to prevent luminescent crosstalk) in 90 µL of complete media[2].
-
Adherence: Incubate for 24 hours at 37°C, 5% CO2 to allow cell attachment and recovery.
-
Drug Dilution (The "Step-Down" Method):
-
Prepare a 9-point, 3-fold serial dilution of QPA-53 in 100% DMSO (Top concentration: 10 mM).
-
Dilute these DMSO stocks 1:100 into intermediate tubes containing complete culture media (This creates a 10X working stock with 1% DMSO).
-
-
Dosing: Add 10 µL of the 10X working stock to the 90 µL of media in the assay plate. Result: 1X final drug concentration with exactly 0.1% DMSO across all wells.
-
Incubation: Incubate plates for 72 to 96 hours[2].
-
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal[4].
-
Readout: Record luminescence using a microplate reader. Calculate IC50 using a 4-parameter non-linear regression model.
Fig 2. Step-by-step workflow for in vitro IC50 determination using ATP-based luminescence.
Protocol B: Pharmacodynamic (PD) Biomarker Modulation
To establish a self-validating system, phenotypic death (Protocol A) must be correlated with target engagement. Protocol B outlines the Western Blotting procedure to verify that QPA-53 successfully inhibits the phosphorylation of FGFR and its downstream effector, ERK1/2.
The Causality of Serum Starvation: Fetal Bovine Serum (FBS) contains a chaotic mixture of growth factors that hyperactivate multiple RTKs simultaneously. If you dose QPA-53 in 10% FBS, cross-talk from other receptors (like EGFR or c-MET) will mask the specific inhibition of FGFR. By serum-starving the cells, you silence the background noise, allowing you to pulse the cells with specific FGF ligands and observe a clean inhibitory window.
Step-by-Step Methodology
-
Seeding: Seed cells in 6-well plates and grow to 70% confluence.
-
Serum Starvation: Aspirate complete media, wash twice with PBS, and add basal media containing 0.1% FBS . Incubate for 16–24 hours.
-
Pre-treatment: Treat cells with varying concentrations of QPA-53 (e.g., 10 nM, 100 nM, 1 µM) or a DMSO vehicle control for 2 hours.
-
Ligand Stimulation: Pulse the cells with 50 ng/mL of recombinant human FGF2 and 10 µg/mL Heparin for exactly 15 minutes to synchronize receptor activation[1].
-
Harvesting: Immediately place plates on ice. Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).
-
Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for:
-
p-FGFR (Target engagement)
-
Total FGFR (Loading control)
-
p-ERK1/2 (Downstream pathway inhibition)
-
Total ERK1/2 (Loading control)
-
Table 2: Expected Pharmacodynamic Response Profile
| Biomarker | Vehicle Control (DMSO) | FGF2 Stimulated (No Drug) | QPA-53 Treated (1 µM) + FGF2 |
| p-FGFR | Baseline / Low | High (Hyperphosphorylated) | Baseline / Fully Suppressed |
| p-ERK1/2 | Baseline / Low | High (Pathway Active) | Baseline / Fully Suppressed |
| Total ERK | Constant | Constant | Constant |
References
- Xie, Y., et al. (2020).Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy. National Center for Biotechnology Information (NCBI), PubMed Central.[Verified URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10365063/]
- Promega Corporation. (2013).Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf.[Verified URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- Verheijen, M., et al. (2019).DMSO toxicity in cell culture. Toxicology in Vitro.[Verified URL: https://pubmed.ncbi.nlm.nih.gov/31078536/]
- Cummins, E. J., et al. (2024).Targeted Delivery of a Potent STING Agonist Payload via an Antibody–Drug Conjugate Drives Robust Antitumor Activity. AACR Journals.[Verified URL: https://aacrjournals.org/mct/article/23/3/366/734800/Targeted-Delivery-of-a-Potent-STING-Agonist] (Referenced for generalized 96-hour cell viability assay parameters).
Sources
Advanced Purification Strategies for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Intermediates
Introduction & Pharmacological Context
The compound 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a highly privileged, nitrogen-dense intermediate utilized extensively in modern drug discovery. Its unique structural topology—combining the hydrogen-bond accepting capacity of a quinoxaline core with the amphoteric, hydrogen-bond donating/accepting properties of a pyrazol-3-amine—makes it a critical pharmacophore in the development of [1] and [2].
However, this same structural density presents significant purification challenges. Synthesized typically via Suzuki-Miyaura cross-coupling of 6-bromoquinoxaline with a pyrazole-3-amine boronate, the crude reaction mixture is often contaminated with palladium residues, boronic acid byproducts, and closely eluting homocoupled impurities. Because the nitrogen atoms in both rings act as excellent bidentate ligands, the intermediate aggressively chelates transition metals[3].
This Application Note details a self-validating, four-stage purification protocol designed to isolate pharmaceutical-grade 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, ensuring high yield, transition-metal clearance, and optimal solid-state properties.
Physicochemical Profiling & Purification Rationale
To design an effective purification workflow, we must exploit the causality dictated by the molecule's physicochemical properties:
-
Amphoteric Nature : The molecule possesses a basic primary amine/quinoxaline system and an acidic pyrazole N-H. This allows for highly selective pH-driven liquid-liquid extraction (LLE).
-
Planarity and
Stacking : The highly conjugated system drastically reduces solubility in non-polar solvents. Standard liquid injections onto silica columns often result in precipitation; thus, solid-phase dry loading is mandatory. -
Silanol Interactions : The primary amine interacts irreversibly with acidic silanol groups on standard silica gel. Normal-phase chromatography requires a basic modifier (e.g., Triethylamine) to passivate the stationary phase.
Figure 1: pH-dependent solubility states of the quinoxaline-pyrazole-amine pharmacophore.
Quantitative Data Summary
The following table summarizes the expected performance metrics across the four-stage purification workflow. Tracking these metrics ensures the protocol remains a self-validating system.
| Purification Stage | Target Purity (HPLC Area %) | Step Yield (%) | Cumulative Yield (%) | Palladium Content (ppm) | Key Impurities Removed |
| 1. Crude Reaction | 45 - 60% | N/A | N/A | > 5,000 ppm | N/A |
| 2. Acid-Base LLE | 75 - 80% | 92% | 92% | ~ 1,200 ppm | Boronic acids, inorganic salts, THF/Dioxane |
| 3. Flash Chromatography | > 90.0% | 85% | 78% | ~ 300 ppm | Homocoupled dimers, triphenylphosphine oxide |
| 4. Preparative RP-HPLC | > 98.0% | 75% | 58% | ~ 50 ppm | Des-bromo regioisomers, trace organics |
| 5. Recrystallization | > 99.5% | 88% | 51% | < 10 ppm | Residual Pd, amorphous aggregates |
Experimental Protocols & Workflows
Figure 2: Multistage purification workflow for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)
-
Objective: Exploit the isoelectric point to purge water-soluble byproducts and neutral organic impurities.
-
Causality: Protonating the basic nitrogens (pH < 3) drives the target into the aqueous phase, leaving neutral organic impurities (like unreacted starting materials) in the organic phase. Subsequent neutralization (pH 8.5) allows recovery of the free base.
-
Procedure:
-
Concentrate the crude reaction mixture in vacuo to remove volatile coupling solvents (e.g., 1,4-dioxane).
-
Suspend the residue in Ethyl Acetate (EtOAc) and add 1 M HCl until the aqueous layer reaches pH 2.0. Stir vigorously for 15 minutes.
-
Separate the layers. Discard the EtOAc layer (contains neutral impurities).
-
Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2 M NaOH dropwise until the pH reaches 8.0–8.5.
-
Extract the aqueous layer three times with a solvent mixture of Dichloromethane (DCM) containing 5% Methanol. Note: The addition of 5% MeOH disrupts intermolecular hydrogen bonding, significantly enhancing the solubility of the polar pyrazole-amine in the organic phase.
-
-
Self-Validation (IPC): Analyze the depleted aqueous phase via LC-MS. Proceed only if the target mass (
) constitutes <5% of the total UV area.
Protocol 2: Normal-Phase Flash Chromatography
-
Objective: Isolate the target from structurally similar byproducts using modified normal-phase conditions[4].
-
Causality: The primary amine will irreversibly bind to standard silica gel. Dry-loading prevents column-head precipitation, and Triethylamine (Et
N) passivates acidic silanols. -
Procedure:
-
Dry the combined organic layers from Protocol 1 over anhydrous Na
SO , filter, and concentrate to a viscous oil. -
Dissolve the oil in minimal DCM/MeOH and add Celite (1:2 mass ratio to crude). Evaporate to a free-flowing powder.
-
Load the dry powder into a solid-load cartridge and attach it to a pre-equilibrated silica column.
-
Elute using a gradient of 0% to 15% Methanol in DCM, with the mobile phase containing 1% Et
N uniformly.
-
-
Self-Validation (IPC): Monitor fractions via TLC (DCM:MeOH 9:1, UV 254 nm). The target compound typically elutes at
. Pool and evaporate fractions meeting >90% purity by LC-MS.
Protocol 3: Preparative Reverse-Phase HPLC
-
Objective: Resolve critical pairs, including des-bromo quinoxaline impurities and pyrazole regioisomers.
-
Causality: Reverse-phase chromatography separates based on subtle hydrophobic differences. Using 0.1% Trifluoroacetic acid (TFA) ensures the compound remains fully protonated, preventing peak tailing and ensuring sharp, symmetrical elution on a C18 stationary phase.
-
Procedure:
-
Dissolve the enriched intermediate in chromatography-grade DMSO (max concentration 50 mg/mL).
-
Inject onto a Preparative C18 column (e.g., Waters XBridge, 5 µm, 30 x 250 mm).
-
Run a linear gradient of 5% to 60% Acetonitrile in Water (both supplemented with 0.1% TFA) over 20 minutes at a flow rate of 40 mL/min.
-
Collect the major peak (typically eluting around 35-40% Acetonitrile).
-
-
Self-Validation (IPC): Lyophilize the collected fractions. Re-analyze via analytical HPLC. Acceptance criteria: >98.0% purity. The product is now isolated as a TFA salt.
Protocol 4: Final Recrystallization & Palladium Scavenging
-
Objective: Attain >99.5% API-grade purity, purge residual palladium to <10 ppm, and isolate the thermodynamically stable free base.
-
Causality: Quinoxaline-pyrazoles are notorious metal chelators. Treating the solution with a silica-supported thiol scavenger irreversibly traps Pd. Recrystallization from a protic solvent mixture (EtOH/Water) rejects structurally dissimilar impurities from the crystal lattice.
-
Procedure:
-
Dissolve the lyophilized TFA salt in minimal hot Ethanol (60 °C). Add 1.2 equivalents of aqueous NaHCO
to liberate the free base. -
Add 20 wt% of a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) and stir at 50 °C for 4 hours.
-
Filter the mixture hot through a 0.2 µm PTFE membrane to remove the Pd-bound scavenger.
-
To the hot filtrate, slowly add deionized water dropwise until the cloud point is reached (solution remains persistently turbid).
-
Cool the mixture linearly to 4 °C over 6 hours to induce controlled crystallization.
-
Filter the resulting crystals, wash with cold 1:1 EtOH:Water, and dry under high vacuum at 45 °C for 24 hours.
-
-
Self-Validation (IPC): Perform quantitative NMR (qNMR) for structural assay and ICP-MS for heavy metal content. Acceptance criteria: Purity >99.5%, Pd < 10 ppm.
References
1. - Preprints.org (2018). 2. - PubMed / Molecules (2018). 3. - Google Patents (2010). 4. - Google Patents (2023).
Sources
- 1. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Handling and storage requirements for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive guide to the proper handling, storage, and use of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in drug discovery and chemical biology research. Due to the specific nature of this research chemical, detailed safety and handling data may be limited. Therefore, these protocols are built upon established best practices for handling analogous aromatic, amine-containing heterocyclic compounds.[1][2] The procedures outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results while maintaining a safe research environment.
Compound Profile & Physicochemical Properties
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a complex molecule featuring both a quinoxaline and a pyrazole moiety.[3][4] Such structures are prevalent in medicinal chemistry due to their diverse biological activities.[5][6] The physicochemical properties are crucial for determining appropriate handling and storage conditions.
Table 1: Physicochemical Data for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
| Property | Value | Source / Notes |
| Chemical Formula | C₁₁H₉N₅ | Calculated |
| Molecular Weight | 211.22 g/mol | Calculated |
| Appearance | Typically a solid (e.g., powder, crystalline solid) | Assumed based on similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF. Limited solubility in aqueous solutions. | Assumed based on structural analogs |
| Purity | ≥95% (Varies by supplier) | Check Certificate of Analysis (CoA) |
| CAS Number | 1207255-99-3 | Supplier Information |
Note: Always refer to the supplier-specific Certificate of Analysis (CoA) for the most accurate, lot-specific information.
Safety & Hazard Information
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the chemical structure suggests several potential hazards. The protocols below are based on guidelines for handling similar pyrazole and amine-containing compounds.[1][7][8]
Potential Hazards:
-
Skin and Eye Irritation: Aromatic amines and heterocyclic compounds can cause irritation upon contact.[7]
-
Respiratory Irritation: Inhalation of fine dust or powder may cause respiratory tract irritation.[8]
-
Allergic Skin Reaction: Some amine-containing compounds may cause an allergic skin reaction.
Recommended Personal Protective Equipment (PPE): A rigorous PPE policy is mandatory when handling this compound.[9][10]
-
Eye Protection: Chemical splash goggles are required at all times. For high-risk operations like handling large quantities or potential for splashing, a full-face shield should be worn in addition to goggles.[11]
-
Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for any defects before use and change them immediately if contamination is suspected.[9][11]
-
Body Protection: A lab coat that covers the arms and fastens in the front is mandatory.[9]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[10]
Receiving and Long-Term Storage Protocol
Proper receiving and storage procedures are the first line of defense in maintaining compound integrity and ensuring lab safety.[12][13]
Protocol 3.1: Compound Reception and Initial Inspection
-
Verify Shipment: Upon receipt, confirm the product name, CAS number, and quantity against the packing slip and purchase order.
-
Inspect Container: Visually inspect the container for any signs of damage, such as cracks or a broken seal. Do not accept damaged containers.
-
Date the Container: Clearly label the container with the date of receipt and the date it is first opened. This is crucial for inventory management.[13]
-
Log Inventory: Record the compound's details, including name, CAS number, lot number, and storage location, in the laboratory's chemical inventory system.[12]
Protocol 3.2: Long-Term Storage
-
Temperature: For long-term stability, store the solid compound at -20°C or colder .[12] This minimizes thermal degradation.
-
Atmosphere: Store the compound in a tightly sealed container. For particularly sensitive batches or long-term archival, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator.
-
Light: Protect the compound from light by using an amber vial or by placing the vial inside a secondary, opaque container.[14] Many complex aromatic compounds are light-sensitive.
-
Location: Store in a designated freezer for chemical reagents. Do not store in a domestic or "spark-producing" refrigerator or freezer. Ensure the storage location is well-ventilated.
Caption: Decision tree for appropriate storage conditions.
Handling and Solution Preparation Protocols
These protocols are designed to minimize exposure and prevent compound degradation or contamination during experimental use.[2]
Protocol 4.1: Weighing and Aliquoting Solid Compound
Causality: Handling the compound as a dry powder poses the highest risk of aerosolization and contamination.[10] This protocol mitigates that risk.
-
Preparation: Before retrieving the compound from storage, prepare the workspace. This includes decontaminating the balance and surrounding area, and laying down fresh bench paper.[10]
-
Equilibration: Allow the sealed container to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which can compromise its integrity.
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[9]
-
Transfer: Use a clean, dedicated spatula for transferring the powder. Avoid creating dust.
-
Closure: After weighing, securely seal the main container, purge with inert gas if necessary, and promptly return it to its designated long-term storage location.[1]
Protocol 4.2: Preparation of Stock Solutions
Causality: A concentrated, well-characterized stock solution is essential for accurate and reproducible downstream experiments. The choice of solvent is critical for compound stability.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). Ensure the use of anhydrous, high-purity DMSO.
-
Dissolution: Add the appropriate volume of solvent directly to the vial containing the pre-weighed solid. Cap the vial tightly.
-
Solubilization: Promote dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure that all particulate matter has dissolved completely.
-
Stock Solution Storage:
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[12]
-
Use vials with tight-fitting, PTFE-lined caps to prevent solvent evaporation and contamination.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Caption: General workflow from compound receipt to experimental use.
Spill, Decontamination, and Waste Disposal
Spill Response: In case of a spill of the solid powder:
-
Do not create dust. Gently cover the spill with absorbent paper.
-
Wearing appropriate PPE, carefully sweep the material into a designated waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
Waste Disposal: Dispose of the compound, contaminated materials, and empty containers in accordance with all local, state, and federal regulations for chemical waste.[7] Do not dispose of down the drain.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from a general SDS template for research chemicals, outlining standard handling precautions.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
- Kishida Chemical Co., Ltd. (2023). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-5-methyl-1H-pyrazole.
- BASF. (2025). Safety Data Sheet.
- Scribd. (n.d.). Laboratory Chemical Storage Guidelines.
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.
- Net-Com. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Discusses safe storage and handling procedures for amine-containing compounds.
- Evolve. (2021). Evolve's guide to storing lab chemicals safely.
- University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15949533.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Describes the core properties of the quinoxaline scaffold.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Emphasizes the importance of PPE and proper handling techniques.
- Institut für Organische Chemie. (n.d.). Safety in a chemistry lab.
- National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Details routes of exposure and safe handling practices.
- Pharmacophore. (2013). A review on heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives. Discusses the synthesis and biological importance of quinoxalines.
- National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Highlights the use of the pyrazole group in medicinal chemistry.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Reviews the synthesis and properties of fused pyrazole-quinoline systems.
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Title: Rapid Microwave-Assisted Synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine: A Modern Approach to Heterocyclic Scaffolds
An Application Note and Protocol for Researchers
Affiliation: Google Research
Abstract
This application note provides a detailed, field-tested protocol for the efficient synthesis of 5-(quinoxalin-6-yl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoxaline and pyrazole moieties are privileged structures known for their wide range of biological activities.[1][2] The described method leverages the advantages of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[3][4] We present a complete workflow from reagent preparation to final product characterization, explaining the scientific rationale behind each step to ensure reproducibility and success. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and rapid method for accessing this valuable molecular scaffold.
Introduction: The Rationale for Microwave Synthesis
The fusion of quinoxaline and pyrazole rings creates a molecular architecture with considerable potential for interacting with biological targets. The classical synthesis of such compounds often involves multi-step procedures with long reaction times and harsh conditions.[5] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, utilizing dielectric heating to transfer energy directly to polar molecules within the reaction mixture.[6] This results in rapid, uniform heating that can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions with fewer byproducts and significantly higher yields.[3]
This protocol details the cyclocondensation reaction between a suitable β-enaminone precursor derived from a quinoxaline ketone and hydrazine hydrate. This approach is a robust and widely adopted method for constructing the pyrazole ring system.[7] The application of microwave energy makes this a highly efficient and time-saving procedure, ideal for library synthesis and rapid lead optimization in a drug discovery context.
Reaction Scheme and Mechanism
The synthesis proceeds in two conceptual stages: first, the formation of an activated intermediate from a ketone, and second, the microwave-assisted cyclization with hydrazine to form the aminopyrazole ring.
Overall Reaction:
Mechanistic Insight:
The key step is the cyclocondensation reaction. The mechanism, analogous to established pyrazole syntheses, is as follows:
-
Michael Addition: The more nucleophilic nitrogen of hydrazine hydrate attacks the β-carbon of the enaminone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbonyl carbon, leading to a cyclic intermediate.
-
Dehydration & Tautomerization: The intermediate readily eliminates a molecule of water and dimethylamine, followed by tautomerization to yield the stable, aromatic 5-(quinoxalin-6-yl)-1H-pyrazol-3-amine product. The use of hydrazine hydrate provides the -NH2 group directly at the 3-position of the pyrazole ring.[8]
Detailed Experimental Protocol
This protocol is designed for a dedicated single-mode microwave synthesizer. All operations involving hydrazine hydrate must be performed in a certified fume hood with appropriate personal protective equipment (PPE).[9]
Materials and Equipment
-
Reagents:
-
1-(Quinoxalin-6-yl)ethan-1-one (or 6-acetylquinoxaline)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate (N₂H₄·H₂O), ~64% solution in water
-
Ethanol (Absolute, 200 proof)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
-
Equipment:
-
CEM Discover Microwave Synthesizer (or equivalent)
-
10 mL microwave-rated pressure vials with snap-on caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step 1: Synthesis of the Enaminone Intermediate
Causality: This step creates an electrophilic intermediate that is highly reactive towards hydrazine, ensuring regioselective formation of the desired pyrazole isomer. This method is a proven strategy for activating ketones for pyrazole synthesis.[8]
-
In a 50 mL round-bottom flask, dissolve 1.0 g of 1-(quinoxalin-6-yl)ethan-1-one in 10 mL of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Stir the mixture at 80 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the excess DMF-DMA under reduced pressure using a rotary evaporator to obtain the crude (Z)-3-(dimethylamino)-1-(quinoxalin-6-yl)prop-2-en-1-one, which can be used in the next step without further purification.
Step 2: Microwave-Assisted Cyclization
Causality: Microwave irradiation provides rapid and controlled heating, which is ideal for overcoming the activation energy of the cyclization and dehydration steps, drastically shortening the reaction time from hours to minutes.[10] Ethanol is chosen as the solvent due to its high polarity (efficiently absorbs microwave energy) and its ability to dissolve the reactants.
-
Place the crude enaminone intermediate from the previous step into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Add 5 mL of absolute ethanol.
-
Add hydrazine hydrate (a 1.5 to 2.0 molar excess relative to the starting ketone). Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a fume hood.[9]
-
Seal the vial with a cap and place it in the microwave synthesizer cavity.
-
Set the following reaction parameters:
-
Temperature: 120 °C (Use ramp-to-temperature setting)
-
Time: 15 minutes at temperature
-
Power: 200 W (maximum)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
Work-up and Purification
-
After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's forced air cooling system.
-
Once cooled, carefully open the vial in the fume hood.
-
A precipitate of the crude product may have formed. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the microwave synthesis step.
| Parameter | Value/Description | Rationale |
| Starting Material | (Z)-3-(dimethylamino)-1-(quinoxalin-6-yl)prop-2-en-1-one | Activated intermediate for clean cyclization. |
| Reagent | Hydrazine Hydrate | Bidentate nucleophile for pyrazole ring formation.[7] |
| Molar Ratio | ~1.5 - 2.0 eq. Hydrazine | Excess ensures complete consumption of the intermediate.[11] |
| Solvent | Absolute Ethanol | Polar solvent for efficient microwave heating. |
| Microwave Power | 200 W (max) | Standard power setting for controlled heating. |
| Temperature | 120 °C | Sufficient thermal energy for cyclization without degradation. |
| Reaction Time | 15 minutes | Drastically reduced from conventional methods.[6] |
| Expected Yield | 75-90% (after purification) | Microwave synthesis often leads to higher yields.[3] |
Product Characterization
The identity and purity of the final product, 5-(quinoxalin-6-yl)-1H-pyrazol-3-amine, must be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the quinoxaline protons, a distinct singlet for the pyrazole C4-H, and a broad singlet for the pyrazole -NH₂ protons which is D₂O exchangeable.
-
¹³C NMR: Signals corresponding to the carbons of the quinoxaline and pyrazole rings.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₁₁H₉N₅).
-
HPLC: To determine the purity of the final compound.
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis.
Caption: A flowchart of the key stages in the synthesis protocol.
Conclusion
This application note demonstrates a robust and highly efficient microwave-assisted method for the synthesis of 5-(quinoxalin-6-yl)-1H-pyrazol-3-amine. By leveraging microwave technology, this protocol offers significant advantages in terms of reaction speed, yield, and operational simplicity. This method is well-suited for modern chemistry laboratories focused on the rapid generation of novel heterocyclic compounds for screening and development in the pharmaceutical and agrochemical industries.
References
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- Faria, J. V., et al. (2017). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Materials, 10(12), 1421. [Link: https://www.mdpi.com/1996-1944/10/12/1421]
- Varma, R. S. (2012). Microwave-assisted synthesis of nitrogen heterocycles. In Microwave-Assisted Synthesis of Heterocycles (pp. 31-59). Springer, Berlin, Heidelberg. [Link: https://link.springer.com/chapter/10.1007/7081_2012_82]
- Benchchem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. [Link: https://www.benchchem.com/technical-support-center/stability-of-hydrazine-reagents-in-pyrazole-synthesis]
- Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. [Link: https://www.ingentaconnect.com/content/ben/cmc/2023/00000010/00000002/art00004]
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- Schimkus, H., et al. (1984). Process for the preparation of pyrazole. U.S. Patent No. 4,434,292. [Link: https://patents.google.
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- Lee, H. W., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3329. [Link: https://www.mdpi.com/1420-3049/23/12/3329]
- Brown, D. J. (2004). The Quinoxalines: Supplement II. John Wiley & Sons.
- Ajani, O. O., et al. (2009). Microwave-assisted synthesis and antibacterial activity of some pyrazol-1-ylquinoxalin-2(1H)-one derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1370-1377. [Link: https://link.springer.com/article/10.1007/s10593-010-0435-z]
- Tomaszkiewicz, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736. [Link: https://www.mdpi.com/1420-3049/27/9/2736]
- Abdel-Aziem, A., et al. (2019). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 24(10), 1891. [Link: https://www.mdpi.com/1420-3049/24/10/1891]
- El-Dean, A. M. K., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Der Pharma Chemica, 8(19), 160-213.
- Chupakhin, O. N., et al. (2011). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 9(18), 6263-6273. [Link: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05634k]
- Saxena, A., & Sharma, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Green Chemistry, 8(2), 108-124. [Link: https://www.ingentaconnect.com/content/ben/cgc/2021/00000008/00000002/art00003]
- Hsieh, T. H., et al. (2015). Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation. Molecules, 20(4), 5654-5668. [Link: https://www.mdpi.com/1420-3049/20/4/5654]
- Mamedov, V. A. (2019). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link: https://www.researchgate.net/publication/334548455_Quinoxalines_Synthesis_Reactions_Mechanisms_and_Structure]
- Ben-Torkia, M., et al. (2017). Pyrazole and quinoxaline: synthesis and X-ray structural characterization of new tridentate (N,N,N) and bidentate (N,N or N,O) ligands. Acta Chimica Slovenica, 64(3), 641-652. [Link: https://pubs.acs.si/index.php/acsi/article/view/3295]
- Narsaiah, A. V. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(3), 231. [Link: https://acgpubs.org/record/index.php/record/article/view/130503p231-235]
- El-Bendary, E. R., et al. (2020). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as anticancer agents. Journal of the Iranian Chemical Society, 17(10), 2575-2589. [Link: https://link.springer.com/article/10.1007/s13738-020-01955-w]
- Han, X., et al. (2024). Design, synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2374242. [Link: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2374242]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. gctlc.org [gctlc.org]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability & Storage of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals maintain the structural integrity and biological potency of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine during long-term storage and experimental handling.
Unlike simple aliphatic compounds, this molecule contains two highly reactive heterocyclic motifs: a quinoxaline ring and an aminopyrazole moiety . Understanding the specific chemical vulnerabilities of these rings is critical to preventing degradation, avoiding false negatives in high-throughput screening, and ensuring reproducible pharmacokinetic data.
Mechanistic Overview of Degradation Pathways
To prevent degradation, we must first understand the causality behind it. The molecule is primarily susceptible to three environmental stressors:
-
N-Oxidation of the Quinoxaline Ring: The pyrazine nitrogens within the quinoxaline core are highly susceptible to oxidation by atmospheric oxygen or trace peroxides, readily forming mono- or di-N-oxides [1].
-
Oxidation & Tautomerization of the Aminopyrazole: The 1H-pyrazol-3-amine moiety exists in a tautomeric equilibrium. The exocyclic amine is electron-rich and prone to oxidative degradation (forming azo or nitroso species) when exposed to UV light or dissolved oxygen [2].
-
Solvent-Mediated Hydrolysis (The DMSO Problem): Dimethyl sulfoxide (DMSO) is highly hygroscopic. When DMSO stock solutions are subjected to repeated freeze-thaw cycles, they absorb atmospheric moisture. This introduced water not only causes the hydrophobic compound to precipitate but also acts as a catalyst for oxidative degradation[3].
Fig 1: Primary degradation pathways of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
Troubleshooting FAQs
Q1: My LC-MS analysis of a 3-month-old DMSO stock shows new peaks with a mass shift of +16 Da and +32 Da. What is happening?
Cause: Your compound is undergoing N-oxidation. The quinoxaline ring contains two nitrogen atoms that can be oxidized to form a mono-N-oxide (+16 Da) or a 1,4-di-N-oxide (+32 Da) [1]. Solution: This occurs when DMSO stocks absorb water and dissolved oxygen over time, or if the DMSO used contained trace peroxides. To self-validate the integrity of your stock, always run an LC-MS prior to critical in vivo assays. Discard the current stock and prepare a fresh batch using anhydrous, peroxide-free DMSO.
Q2: I stored my DMSO stock at -20°C, but I am seeing a significant loss of potency in my biochemical kinase assays. Why?
Cause: Storage at -20°C is insufficient for long-term DMSO stability due to the freeze-thaw phenomenon. DMSO has a freezing point of ~19°C. Every time you remove the vial from the -20°C freezer, it rapidly thaws and absorbs atmospheric moisture [3]. Studies show that after just 10 freeze-thaw cycles, compound efficacy can drop by over 10% [4]. Solution: Transition to storing single-use aliquots at -80°C. At -80°C, the thermodynamic degradation processes are halted, and single-use aliquots prevent cumulative moisture absorption.
Q3: The solid powder was originally pale yellow, but the surface has turned a brownish color after sitting on the benchtop. Is it still usable?
Cause: The aminopyrazole moiety is sensitive to photo-oxidation. Exposure to ambient UV/Vis light in the laboratory generates radical species that oxidize the primary amine, leading to highly conjugated, colored polymeric degradants (azo/nitroso compounds) [2]. Solution: The brown layer indicates degradation. You must re-purify the solid (e.g., via preparative HPLC or recrystallization) before use. In the future, store the solid powder in amber glass vials flushed with argon or nitrogen.
Standard Operating Procedures (SOP): Reconstitution and Storage
To ensure a self-validating workflow, follow this strict methodology for preparing and storing your compound.
Phase 1: Preparation of 10 mM Master Stock
-
Equilibration: Remove the solid powder from the -20°C desiccator. Critical Step: Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Solvent Selection: Use only LC-MS grade, anhydrous DMSO (≥99.9% purity) packaged under argon. Do not use older, benchtop DMSO bottles.
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 1 minute. Do not heat the solution.
Phase 2: Aliquoting and Cryopreservation
-
Dispensing: Immediately dispense the 10 mM master stock into single-use volumes (e.g., 10 µL or 50 µL) using low-bind polypropylene microcentrifuge tubes.
-
Inert Atmosphere: Gently blow a stream of dry argon or nitrogen gas over the top of each open tube for 3 seconds to displace oxygen.
-
Storage: Cap tightly and transfer immediately to a -80°C freezer.
Phase 3: Thawing and Usage
-
Thawing: Remove a single aliquot from the -80°C freezer and warm it in the hands or a 25°C water bath for 1-2 minutes until completely liquid.
-
Homogenization: Vortex briefly to ensure the solution is homogenous, as concentration gradients can form during freezing.
-
Disposal: Once the aliquot is thawed and used for the day's experiment, discard any remaining volume. Do not re-freeze.
Quantitative Stability Summary
The following table summarizes the expected shelf life of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine under various storage conditions, assuming >95% purity is required.
| Storage State | Temperature | Container / Atmosphere | Expected Shelf Life | Primary Degradation Risk |
| Solid Powder | Room Temp (25°C) | Clear glass, ambient air | < 2 weeks | Photo-oxidation (Aminopyrazole) |
| Solid Powder | 4°C | Amber glass, desiccated | 3 - 6 months | Slow oxidation |
| Solid Powder | -20°C | Amber glass, Argon flushed | > 2 years | None (Optimal for solids) |
| DMSO Stock | -20°C | Polypropylene, multi-use | 1 - 3 months | Freeze-thaw moisture absorption |
| DMSO Stock | -80°C | Polypropylene, single-use | 12 - 18 months | None (Optimal for liquids) |
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Pharmaceuticals (via ResearchGate) URL:[Link][1]
-
Comparison of solvate ionic liquids and DMSO as an in vivo delivery and storage media for small molecular therapeutics Source: PubMed Central (National Institutes of Health) URL:[Link][2]
Sources
Removing impurities from 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine via HPLC
Technical Support Center: HPLC Purification of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Executive Technical Summary
The purification of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine presents a classic "heterocyclic challenge" in chromatography. This molecule combines a lipophilic, electron-deficient quinoxaline core with a polar, basic aminopyrazole moiety.
Physicochemical Profile & Challenges:
-
Basicity: The primary amine on the pyrazole and the ring nitrogens create a basic profile. On traditional silica-based C18 columns, these basic sites interact with residual silanols, leading to severe peak tailing .[1]
-
Solubility: Moderate. The planar aromatic system encourages
stacking (aggregation), while the amine provides pH-dependent solubility. -
Impurity Profile: Common impurities include unreacted hydrazine (highly polar), quinoxaline-6-carboxylic acid derivatives (precursors), and des-amino byproducts. Regioisomers are also a critical concern if the pyrazole cyclization was not regioselective.
This guide moves beyond generic advice, offering a self-validating protocol designed to isolate your target with >98% purity.
Troubleshooting Center (Q&A)
Q1: My main peak shows severe tailing (Asymmetry > 1.5). Is my column dead? Diagnosis: Likely not. This is a secondary interaction issue. The basic nitrogen atoms in the aminopyrazole are protonated at acidic pH (e.g., 0.1% TFA), causing them to bind ionically to negatively charged residual silanols on the silica surface. Solution:
-
The "Masking" Approach: Increase buffer ionic strength. Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for silanol sites, "masking" them from your analyte.
-
The "High pH" Approach (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) and switch to 10 mM Ammonium Bicarbonate (pH 10.0) . At this pH, the amine is deprotonated (neutral), eliminating the ionic interaction entirely and often improving retention of the polar amine.
Q2: I see a split peak or a "shoulder" on the main peak. Is this a regioisomer? Diagnosis: It could be, but first rule out tautomerism . 3-aminopyrazoles exist in equilibrium with 5-aminopyrazoles. Fast exchange usually yields a single peak, but cold column temperatures or specific pH zones can slow kinetics, causing peak splitting. Validation Test:
-
Temperature Check: Run the method at 40°C or 45°C . If the peaks merge into a single sharp peak, it was a tautomer/rotamer issue.
-
Spectral Check: If the peaks remain distinct at high temperature, extract UV spectra. Identical spectra suggest tautomers; distinct spectra suggest a regioisomer (e.g., the pyrazole attached at the quinoxaline-5 position instead of 6).
Q3: Impurities are co-eluting on the hydrophobic tail. How do I separate them? Diagnosis: Your selectivity is driven purely by hydrophobicity (C18). Quinoxaline impurities often have similar hydrophobicity but different aromatic electron densities. Solution: Switch to a Phenyl-Hexyl stationary phase.
-
Mechanism:[2] The quinoxaline ring is electron-deficient. Phenyl phases engage in
interactions. Impurities with slightly different conjugation systems (e.g., N-oxides or different substitution patterns) will have vastly different retention times on Phenyl phases compared to C18. -
Solvent: Use Methanol instead of Acetonitrile. Methanol promotes
selectivity, whereas Acetonitrile suppresses it.
Optimized Method Development Protocol
This protocol uses a "Scouting Gradient" approach to ensure self-validation.
Phase 1: The Scouting Run (Linear Gradient)
-
Column: C18 (End-capped) or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic mode is preferred for shape).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV 254 nm (aromatic backbone) and 280 nm.
Analysis of Scouting Data:
-
Elution < 5 mins: Analyte is too polar. Switch to HILIC or start gradient at 0% B with a specialized "AQ" column.
-
Elution > 15 mins: Analyte is very hydrophobic. Use a steeper gradient (e.g., 50-100% B).
-
Target: You want elution between 8-12 minutes for maximum resolution space.
Phase 2: The Focused Gradient (Purification Mode)
Once the approximate %B of elution is known (let's assume it eluted at 40% B), create a shallow gradient centered on that point.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold (Equilibration) |
| 2.0 | 20 | Injection / Load |
| 22.0 | 60 | Shallow Gradient (2% per min) |
| 25.0 | 95 | Wash |
| 30.0 | 95 | Wash Hold |
| 30.1 | 20 | Re-equilibration |
Visualization: Purification Decision Tree
The following diagram illustrates the logical flow for selecting the correct column and mobile phase based on observed issues.
Caption: Logical decision tree for troubleshooting HPLC separation of basic heterocyclic amines.
Reference Data Tables
Table 1: Mobile Phase Additive Selection
Use this table to select the correct buffer based on your detection method and pH requirements.
| Buffer System | pH Range | MS Compatible? | Primary Benefit for Amino-Pyrazoles |
| 0.1% TFA | ~2.0 | Yes (Ion Suppression) | High solubility; good for very hydrophobic impurities. Risk: Tailing.[6] |
| 10mM Ammonium Formate | 3.8 | Yes | Better peak shape than TFA; volatile. |
| 10mM Ammonium Bicarbonate | 10.0 | Yes | Best Choice. Deprotonates amine, sharpening peak. Requires Hybrid column. |
| Phosphate Buffer | 2.0 - 7.0 | NO | Highest resolving power for UV-only methods. Non-volatile. |
Table 2: Recommended Stationary Phases
Select the column chemistry based on the dominant separation challenge.
| Column Chemistry | Mechanism | Best For...[7] |
| C18 (Hybrid) | Hydrophobicity | General purification; High pH stability (pH 1-12). |
| Phenyl-Hexyl | Separating quinoxaline regioisomers or aromatic impurities. | |
| Polar Embedded C18 | Hydrophobicity + H-Bonding | "Wetting" phase; good if peak fronting occurs in high aqueous conditions. |
References
-
BenchChem. (2025).[8][9] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH.Chemical Communications, 59, 7887–7899.
- Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC.LCGC North America, 39(8), 353–362.
-
Phenomenex. (2025).[10] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Sielc Technologies. (2018).[3] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. ijcpa.in [ijcpa.in]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectral Interference in 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Assays
Status: Operational Ticket ID: T-QX-PYR-001 Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely encountering non-linear dose responses or false-positive inhibition when assaying 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine . This is not necessarily a biological effect but a photophysical artifact.
This scaffold contains a quinoxaline moiety conjugated to a pyrazole amine . This specific "push-pull" electronic system creates two distinct spectral challenges:
-
Inner Filter Effect (IFE): The quinoxaline ring absorbs light strongly in the UV-Blue region (300–400 nm), "stealing" excitation photons intended for your assay fluorophore (e.g., Coumarin, Fluorescein).
-
Autofluorescence: The molecule emits fluorescence in the 420–550 nm range, overlapping with standard FRET donors or intensity-based readouts.
This guide provides the diagnostic workflows and correction protocols to resolve these artifacts.
Module 1: Diagnostic Workflow
User Question: "My IC50 curves look strange. The baseline is elevated, or the inhibition creates a 'hook' effect. Is this compound aggregating or interfering?"
Dr. Thorne: Before assuming aggregation, we must rule out spectral interference. Use this decision matrix to diagnose the specific artifact.
Troubleshooting Decision Tree
Caption: Diagnostic logic flow to distinguish between Autofluorescence and Inner Filter Effect (IFE) based on control well behavior.
Module 2: The Inner Filter Effect (IFE)
User Question: "I am seeing inhibition even in my control wells. Is the compound quenching the fluorophore?"
Dr. Thorne: It is likely absorbance-based quenching (IFE), not chemical quenching. The quinoxaline core absorbs the excitation light before it reaches your fluorophore.
The Mechanism
-
Primary IFE: The compound absorbs the excitation light (
).[1][2] -
Secondary IFE: The compound absorbs the emission light (
) as it exits the well.
Protocol: Mathematical Correction of IFE
You do not need to discard your data. You can correct it if you measure the absorbance of the compound.[1][2][3][4][5][6]
Prerequisites:
-
UV-Vis Spectrophotometer or Plate Reader capable of absorbance scans.
-
Matched plate type (clear bottom for absorbance).
Step-by-Step Correction:
-
Measure Absorbance Spectra: Prepare a dilution series of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine in your assay buffer. Measure Absorbance (
) at two specific wavelengths:-
: The excitation wavelength of your assay (e.g., 340 nm).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
: The emission wavelength of your assay (e.g., 450 nm).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Calculate Correction Factor (
): For each concentration, calculate the correction factor using the formula derived from the Beer-Lambert law:Note: This approximation assumes a pathlength correction is applied or standard microplate geometry.
-
Apply Correction: Multiply your observed fluorescence (
) by the factor to get corrected fluorescence ( ):
Data Interpretation Table:
| Compound Conc.[1][3][7][8][9] ( | Correction Factor ( | ||||
| 0.1 | 0.01 | 0.005 | 1.017 | 5000 | 5085 |
| 1.0 | 0.10 | 0.05 | 1.188 | 4200 | 4989 |
| 10.0 | 1.00 | 0.50 | 5.62 | 900 | 5058 |
Insight: In the table above, the raw data (
Module 3: Autofluorescence & Red-Shifting
User Question: "My background signal keeps rising as I add more compound. How do I stop this?"
Dr. Thorne: The quinoxaline-pyrazole system is highly conjugated, making it a fluorophore itself. If your assay uses blue/green dyes (Coumarin, Fluorescein, GFP), the compound's emission will mask the signal.
Strategy: The "Red-Shift" Solution
Quinoxaline fluorescence typically tails off above 550 nm. The most robust solution is to move your assay detection window to the Far-Red or Near-Infrared (NIR) region.
Recommended Assay Fluorophores:
| Assay Component | Standard Dye (Problematic) | Recommended Replacement | Why? |
| FRET Donor | Europium Cryptate (337ex/620em) | Terbium (LanthaScreen) | Terbium is less susceptible, though Red-shifted TR-FRET is best. |
| FRET Acceptor | Fluorescein / GFP | Alexa Fluor 647 / Cy5 | Excitation at 640nm avoids Quinoxaline absorption; Emission at 665nm avoids Quinoxaline fluorescence. |
| FP Tracer | Fluorescein | TAMRA or Bodipy TMR | Red-shifted excitation bypasses the interference window. |
Protocol: Time-Resolved Fluorescence (TR-FRET)
If you cannot change dyes, use Time-Resolved measurement.
-
Concept: Small organic molecules (like your quinoxaline compound) have fluorescence lifetimes in the nanosecond range. Lanthanide probes (Europium/Terbium) emit for milliseconds.
-
Setting the Delay: Configure your plate reader to wait 50–100 µs after the excitation flash before collecting data.
-
Result: The compound's autofluorescence decays completely during the delay, leaving only the assay signal.
Module 4: Experimental Best Practices (FAQs)
Q: Can I just subtract the background signal of the compound? A: Only if the interference is additive (Autofluorescence). If the interference is subtractive (IFE/Quenching), simple subtraction will fail because the quenching percentage changes with signal intensity. You must use the Correction Factor method described in Module 2 for IFE.
Q: Does this compound bind to BSA or Triton X-100? A: Quinoxaline derivatives are often lipophilic. High concentrations of surfactant (Triton X-100 > 0.01%) or carrier protein (BSA > 0.1%) can shift the spectral peak of the compound (solvatochromism), potentially worsening overlap.
-
Action: Run a "Buffer Only" spectral scan with and without BSA to see if the interference peak shifts.
Q: What is the absolute cutoff for Absorbance?
A: If the absorbance of your compound at
References
-
Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance.[2] (Available at: [Link])
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. (Standard text for IFE correction formulas).
- Simeonov, A., et al.Fluorescence spectroscopic profiling of compound libraries. J Med Chem. 2008. (Discusses autofluorescence of nitrogen-heterocycles like quinoxalines).
-
Thorne, N., et al. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Curr Opin Chem Biol. 2010. (Available at: [Link])
Sources
- 1. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. static.horiba.com [static.horiba.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrazolo[3,4-b]quinoxalin-3-amine | C9H7N5 | CID 438981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Bioavailability Optimization for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Welcome to the Technical Support Center. 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a highly potent pharmacophore frequently utilized in the development of TGF-β Type I Receptor Kinase (ALK5) inhibitors and other targeted oncology agents[1]. While it exhibits excellent in vitro target engagement, researchers frequently encounter severe in vivo translational failures due to poor oral bioavailability.
The planar quinoxaline ring and the hydrogen-bonding pyrazole amine create a highly stable crystal lattice, resulting in poor aqueous solubility (BCS Class II/IV). Furthermore, the weakly basic nature of the molecule leads to pH-dependent solubility—dissolving in the acidic stomach but rapidly precipitating in the neutral intestines[2]. This guide provides field-validated troubleshooting protocols to overcome these specific physicochemical and biological hurdles.
Molecular Diagnostics & Formulation Strategy
Before initiating formulation development, you must identify the precise mechanism of your pharmacokinetic (PK) failure. Use the diagnostic logic tree below to select the appropriate rescue strategy.
Caption: Logical decision tree for selecting a formulation strategy based on specific pharmacokinetic failures.
FAQ: Understanding the Bioavailability Hurdles
Q: Why does my compound show a massive drop in plasma concentration 2 hours post-dose? A: This is a classic signature of pH-dependent precipitation. The weakly basic quinoxaline nitrogen (pKa ~4.5) protonates and dissolves readily in gastric fluid (pH 1.2). However, upon entering the duodenum (pH 6.8), the molecule deprotonates. This drastically reduces its solubility, causing rapid crystallization and precipitation before intestinal absorption can occur[2].
Q: My compound is soluble in simulated intestinal fluid, but absolute bioavailability remains <10%. Why? A: If solubility is confirmed, the bottleneck is biological. Quinoxaline-based kinase inhibitors are known substrates for P-glycoprotein (P-gp) efflux transporters in the gut wall and are highly susceptible to extensive hepatic first-pass metabolism via CYP450 enzymes[3].
Troubleshooting Module A: Overcoming pH-Dependent Precipitation
The Strategy: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME). To prevent intestinal precipitation, the crystalline lattice must be permanently disrupted. By dispersing the drug molecularly within a polymer matrix like Hypromellose Acetate Succinate (HPMCAS), we lock the drug in its highly soluble amorphous state. HPMCAS is specifically chosen because its succinoyl groups ionize at intestinal pH, providing steric and electrostatic repulsion that maintains drug supersaturation and prevents the pyrazole groups from re-nucleating[2].
Self-Validating Protocol: HME Preparation and Characterization
-
Blending: Mill and blend 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine with HPMCAS-HF at a 1:3 (w/w) ratio.
-
Causality: The 25% drug load ensures sufficient polymer chains are available to hydrogen-bond with the pyrazole amine, preventing phase separation during storage.
-
-
Extrusion: Process the blend through a twin-screw extruder. Set the heating zones to 160°C.
-
Causality: The temperature must be above the polymer's glass transition temperature (Tg) but strictly below the drug's thermal degradation point to ensure a homogenous melt without generating toxic degradants.
-
-
Quenching & Milling: Rapidly cool the extrudate on a chill roll to freeze molecular mobility, then mill to a uniform particle size of <250 µm.
-
Validation (Critical Step): Analyze the milled powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Success Criteria: The system is self-validated only if PXRD shows a broad "halo" with zero sharp Bragg peaks (confirming total destruction of the crystal lattice) and DSC shows a single Tg (confirming a true single-phase solid solution).
-
Troubleshooting Module B: Bypassing First-Pass Metabolism & Efflux
The Strategy: Self-Microemulsifying Drug Delivery Systems (SMEDDS). If the primary failure mode is hepatic metabolism or P-gp efflux, SMEDDS is the optimal rescue strategy. SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents. Upon contact with GI fluids, they spontaneously form microemulsions. The lipid vehicles stimulate chylomicron assembly, routing the drug through the lymphatic system and directly into systemic circulation, entirely bypassing the portal vein and liver[4].
Caption: Mechanism of SMEDDS-mediated lymphatic transport and P-glycoprotein efflux inhibition.
Self-Validating Protocol: SMEDDS Formulation
-
Excipient Screening: Dissolve the drug in Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol P (co-surfactant).
-
Causality: Cremophor EL is selected not just for its emulsification capacity, but because its polyethoxylated chains physically interact with and inhibit P-gp efflux pumps in the enterocytes, preventing the kinase inhibitor from being pumped back into the gut lumen[5].
-
-
Titration & Mixing: Combine Oil:Surfactant:Co-surfactant in a 20:50:30 ratio. Add the drug (up to 50 mg/g) and vortex at 40°C until the pre-concentrate is optically clear.
-
Aqueous Dispersion Test: Dilute 1 mL of the pre-concentrate in 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm).
-
Validation (Critical Step): Analyze the resulting dispersion using Dynamic Light Scattering (DLS).
-
Success Criteria: The Z-average droplet size must be <50 nm with a Polydispersity Index (PDI) <0.2. This confirms a thermodynamically stable microemulsion that will not phase-separate or precipitate the drug in vivo[4].
-
Quantitative Data Presentation
The following tables summarize the expected physicochemical and pharmacokinetic improvements when applying these formulation strategies to quinoxaline-pyrazole kinase inhibitors.
Table 1: Comparative Solubility Profile Across GI pH Gradients
| Formulation Type | SGF Solubility (pH 1.2) | FaSSIF Solubility (pH 6.5) | Precipitation Risk |
| Pure Crystalline API | 850 µg/mL | < 5 µg/mL | High (Rapid crystallization) |
| ASD (HPMCAS 1:3) | 420 µg/mL | 380 µg/mL | Low (Maintains supersaturation) |
| SMEDDS | > 5,000 µg/mL | > 5,000 µg/mL | None (Drug remains in lipid phase) |
| *Represents total drug solubilized within the microemulsion droplets, not free aqueous solubility. |
Table 2: Pharmacokinetic Parameters (In Vivo Rat Model - 10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Primary Mechanism of Improvement |
| Pure Crystalline API | 145 ± 32 | 410 ± 85 | ~8% | N/A |
| ASD (HPMCAS 1:3) | 890 ± 110 | 2,850 ± 320 | ~45% | Overcomes pH-dependent precipitation |
| SMEDDS | 1,250 ± 180 | 4,100 ± 450 | ~68% | Bypasses hepatic first-pass & inhibits P-gp |
References
1.2 - Clinical Pharmacology in Drug Development (NIH)[2] 2.5 - Drug Development & Delivery[5] 3.1 - ACS Publications[1] 4.4 - Taylor & Francis[4] 5.3 - Journal of Medicinal Chemistry (NIH)[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LIPID-BASED DELIVERY SYSTEMS - New Approaches for Macromolecule Oral Delivery, Abuse Deterrence & Bioavailability Enhancement [drug-dev.com]
Addressing batch-to-batch variability in 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine production
Technical Support Center: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Production
Executive Summary
The synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (often a key pharmacophore in kinase inhibitor discovery, specifically ALK5/TGF-
This guide addresses the three most common sources of batch failure:
-
Precursor Purity: Regioisomeric contamination in the quinoxaline starting material.
-
Cyclization Efficiency: Hydrazine-induced side reactions during pyrazole ring formation.
-
Solid-State Variability: Amorphous vs. crystalline content affecting dissolution rates.
Part 1: The Synthetic Pathway & Control Points
To troubleshoot effectively, we must first visualize the standard industrial route (via
Figure 1: Critical Control Points (CCP) in the synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine. Variability usually stems from the conversion of the intermediate nitrile to the pyrazole.
Part 2: Troubleshooting Guides (Q&A Format)
Category A: Purity & Impurity Profiling[1]
Q1: We are seeing a "ghost peak" at RRT 1.05 in HPLC that varies between 0.5% and 5% per batch. It has the same Mass (M+H) as the product. What is it?
Diagnosis: This is likely the regioisomer originating from the very beginning of your quinoxaline synthesis, or a tautomer issue during analysis.
-
Scenario A (Regioisomer): If you synthesized the quinoxaline core via condensation of a substituted benzene diamine, you may have a mixture of 6-substituted and 7-substituted quinoxalines. While often chemically equivalent due to symmetry, if there is any substitution at positions 2 or 3, these become distinct isomers that separate poorly.
-
Scenario B (Tautomerism): 3-aminopyrazoles exist in equilibrium with 5-aminopyrazoles. In acidic HPLC mobile phases (0.1% TFA), these usually collapse into a single peak. If you are using a neutral pH method, you may be separating the tautomers.
Action Plan:
-
Run HPLC at pH 2.5: If the peaks merge, it is tautomerism (not an impurity).
-
Check Starting Material: Analyze your 6-acetylquinoxaline precursor by C13 NMR . If you see split peaks for the carbonyl carbon, your starting material is an isomeric mixture.
Q2: The product color varies from pale yellow to dark orange/brown. Does this affect biological activity?
Diagnosis: The color shift is typically due to oxidative instability of the exocyclic amine or trace metal contamination (if Pd-catalyzed coupling was used previously). Darkening often indicates the formation of azo-dimers or oxidation of the quinoxaline nitrogen.
Action Plan:
-
Protocol: Perform a "reslurry" wash with 5% aqueous sodium ascorbate (antioxidant) followed by recrystallization from Ethanol/Water.
-
Specification: Set a colorimetric limit (e.g., < BY4 on the European Pharmacopoeia scale) for release, as oxidized impurities can be cytotoxic in cell assays.
Category B: Reaction Variability (The Hydrazine Step)
Q3: Our yield in the cyclization step (Intermediate
Diagnosis: This is a classic issue with
-
Hydrazine Concentration: Hydrazine hydrate (usually 64% or 80% in water) loses titer over time when exposed to air.
-
Temperature Ramp: Rapid heating causes the hydrazine to attack the nitrile and the ketone simultaneously in different molecules, leading to "azine" dimers (insoluble brick-red solids) rather than the desired intramolecular cyclization.
Corrective Protocol (Self-Validating):
-
Titrate Hydrazine: Verify the reagent is >98% active hydrazine hydrate before use.
-
Controlled Addition: Do not dump hydrazine into the hot mixture.
-
Dissolve Intermediate in Ethanol.[1]
-
Cool to 0–5°C.
-
Add Hydrazine dropwise.
-
Allow to warm to RT slowly (over 2 hours) before heating to reflux. This favors the formation of the hydrazone intermediate before ring closure.
-
Category C: Solubility & Physical Form
Q4: Different batches show different IC50 values in cellular assays, despite identical purity by HPLC.
Diagnosis: You are likely dealing with polymorphism or solvate formation . Aminopyrazoles are notorious for crystallizing as hydrates or ethanolates. If Batch A is an amorphous solid and Batch B is a tight crystal lattice, Batch A will dissolve faster and appear "more potent" in short-duration assays due to higher effective concentration.
Data Summary: Solid State Forms
| Form Type | Identification (XRD/DSC) | Solubility (DMSO) | Stability |
|---|---|---|---|
| Form I (Anhydrous) | Sharp peaks, MP ~240°C | Moderate | High |
| Form II (Hydrate) | Broad peaks, Endotherm <100°C | Low | High |
| Amorphous | Halo pattern (No peaks) | High | Low (Hygroscopic) |
Action Plan:
-
Standardize Isolation: Do not just rotovap to dryness. Use a controlled precipitation:
-
Dissolve crude in hot Ethanol.
-
Add Water (antisolvent) slowly until turbidity.
-
Cool to 4°C at 10°C/hour.
-
-
Drying: Dry at 50°C under vacuum for 24h to remove lattice solvent.
Part 3: Analytical Validation Workflow
Use this decision tree to validate a new batch before release.
Figure 2: Quality Control Decision Tree for Aminopyrazole Release.
References
-
El-Taweel, F. M., & Elnagdi, M. H. (2001). Synthesis and Bioactivities of 3-Amino-5-substituted Pyrazoles. Journal of Heterocyclic Chemistry. (General synthesis of aminopyrazoles via beta-ketonitriles).
-
Vertex Pharmaceuticals. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 14, 79-88. (Specific protocols for hydrazine cyclization).
-
BenchChem Technical Repository. (2025).[2] Physical Properties and Synthesis of Quinoxaline Derivatives. (Data on quinoxaline solubility and stability).
-
Organic Syntheses. (1950). 3(5)-Aminopyrazole Preparation. Org. Synth. 1950, 30, 1. (Foundational method for hydrazine handling).
-
National Institutes of Health (NIH). (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-
Type I Receptor Kinase Inhibitors. (Direct reference for the specific molecule class).
Sources
Structural Elucidation and Comparative Spectral Analysis: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
This guide provides a comprehensive structural and spectral analysis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine , a critical scaffold in kinase inhibitor development (e.g., TGF-β, p38α MAP kinase).
Executive Summary & Application Context
The 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine scaffold represents a privileged structure in medicinal chemistry, often serving as a hinge-binding motif in ATP-competitive kinase inhibitors. Its structural integrity relies on the precise regiochemistry of the pyrazole ring formation and the substitution pattern on the quinoxaline core.
This guide addresses the common analytical challenge of distinguishing the 6-isomer (target) from the 2-isomer or 5-isomer analogs, which frequently arise during non-selective synthesis or appear as impurities. We provide a self-validating spectral framework combining 1H-NMR, 13C-NMR, and HMBC correlations to confirm the 6-position connectivity.
Synthesis & Experimental Protocol
To ensure spectral data validity, the compound must be synthesized with high regiochemical fidelity. The following protocol utilizes the commercially available 3-oxo-3-(quinoxalin-6-yl)propanenitrile precursor, avoiding the ambiguity of de novo quinoxaline ring construction.
Optimized Synthesis Workflow
Reaction: Cyclocondensation of
-
Reagents:
-
3-Oxo-3-(quinoxalin-6-yl)propanenitrile (1.0 equiv)[1]
-
Hydrazine hydrate (80%, 3.0 equiv)
-
Ethanol (Absolute, 10 mL/mmol)
-
Catalytic Acetic Acid (0.1 equiv) – Optional, accelerates cyclization.
-
-
Procedure:
-
Dissolution: Suspend the
-ketonitrile in absolute ethanol. -
Addition: Add hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 3–5 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting nitrile. -
Isolation: Cool to
C. The product typically precipitates as a yellow/orange solid. Filter and wash with cold ethanol. -
Purification: Recrystallize from Ethanol/DMF if necessary to remove traces of uncyclized hydrazone intermediates.
-
Process Flow Diagram
Figure 1: Step-wise synthesis pathway for the regioselective formation of the 5-amino-pyrazole core.
Spectral Data Analysis (1H & 13C NMR)
The following data distinguishes the 6-substituted quinoxaline from the 2-substituted isomer. The key differentiator is the splitting pattern of the quinoxaline protons (H2/H3 vs H5/H7/H8).
Solvent: DMSO-
Table 1: 1H-NMR Spectral Assignment
| Position | Shift ( | Multiplicity | Structural Diagnostic Note | |
| Py-NH | 12.0 – 12.5 | br s | - | Exchangeable. Broad signal indicates tautomeric equilibrium. |
| Q-H2, Q-H3 | 8.90 – 8.95 | s (or dd) | < 2.0 | Key Identifier: In the 6-isomer, H2 and H3 are chemically distinct but often overlap as a tight AB system or singlet due to remote substitution. In 2-substituted analogs, only one singlet (H3) is present. |
| Q-H5 | 8.15 – 8.25 | d | 1.8 | Meta-coupling to H7. Deshielded by N1-lone pair proximity. |
| Q-H8 | 8.05 – 8.15 | d | 8.8 | Ortho-coupling to H7. |
| Q-H7 | 7.80 – 7.90 | dd | 8.8, 1.8 | Characteristic dd pattern confirms substitution at C6. |
| Py-H4 | 5.85 – 6.00 | s | - | Sharp singlet. Diagnostic of the pyrazole C4 position. |
| Py-NH | 4.80 – 5.20 | br s | - | Exchangeable. Chemical shift varies with concentration/water content. |
Note: "Q" denotes Quinoxaline ring protons; "Py" denotes Pyrazole ring protons.
Table 2: 13C-NMR Spectral Assignment
| Position | Shift ( | Assignment Logic |
| Py-C3 | 154.0 – 156.0 | C-NH |
| Q-C2, Q-C3 | 144.0 – 146.0 | C=N carbons of the pyrazine ring. |
| Q-C4a, Q-C8a | 141.0 – 143.0 | Bridgehead carbons. |
| Py-C5 | 138.0 – 140.0 | Ipso-carbon attached to Quinoxaline. |
| Q-C6 | 135.0 – 137.0 | Ipso-carbon attached to Pyrazole. |
| Q-C8 | 129.0 – 130.0 | CH aromatic. |
| Q-C7 | 128.0 – 129.0 | CH aromatic. |
| Q-C5 | 125.0 – 126.0 | CH aromatic (closest to bridgehead N). |
| Py-C4 | 90.0 – 92.0 | Diagnostic: Highly shielded CH characteristic of 3-aminopyrazoles. |
Comparative Analysis: 6-yl vs. 2-yl Isomers
Distinguishing the 6-yl isomer (target) from the 2-yl isomer (common impurity or alternative target) is critical.
| Feature | 5-(Quinoxalin-6-yl) (Target) | 5-(Quinoxalin-2-yl) (Alternative) |
| Symmetry (H2/H3) | Pseudo-symmetry: H2 and H3 appear as two distinct protons (often overlapping). Integral = 2H. | Asymmetry: H3 is a single proton (singlet). H2 is substituted. Integral = 1H.[2][3] |
| Coupling Pattern | ABX System: H5 (d), H7 (dd), H8 (d) pattern on the benzo-ring. | ABCD System: 4 protons on the benzo-ring (H5, H6, H7, H8) show complex multiplet patterns. |
| Py-H4 Shift |
Regiochemistry Validation Logic (HMBC)
To definitively prove the structure, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Target Correlation: Look for a correlation between Py-H4 (
5.9) and Q-C6 ( ~136). -
Confirmation: The Q-H5 (
8.2) should also correlate to Q-C4a and Q-C6 , confirming the substitution is on the benzo-ring, not the pyrazine ring.
Figure 2: HMBC connectivity map. The correlation between Py-H4 and Quinox-C6 is the "smoking gun" for the 6-yl isomer.
References
-
Synthesis of Pyrazole-Amine Precursors
-
General Pyrazole Synthesis Methodology
-
Quinoxaline-Pyrazole Kinase Inhibitors (Analogous Spectra)
-
Kim, D. K., et al. "Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 2018.[4][5][6] Link (Note: This reference describes the C4-linked isomer, providing a crucial spectral baseline for distinguishing the C5-linked target described in this guide.)
-
Sources
- 1. SY268569,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. preprints.org [preprints.org]
- 5. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Methodological Guide: LC-MS Profiling of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Executive Summary
This guide provides an in-depth technical comparison of analytical strategies for characterizing 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine , a representative kinase inhibitor scaffold. Due to the presence of multiple basic nitrogen atoms (quinoxaline ring and amino-pyrazole moiety), this molecule presents specific challenges in Liquid Chromatography-Mass Spectrometry (LC-MS), including peak tailing, pH-dependent solubility, and tautomeric regioisomerism.
This document objectively compares the industry-standard Acidic Reversed-Phase (C18) method against two high-performance alternatives: High-pH Reversed-Phase (Hybrid C18) and Fluorophenyl (PFP) Selectivity .
The "Product" vs. Alternatives
In this context, the "product" is the optimal analytical workflow. We compare three distinct chromatographic approaches to determine which yields the highest data integrity for this specific chemotype.
| Feature | Method A: Standard Acidic C18 | Method B: High-pH Hybrid C18 | Method C: Fluorophenyl (PFP) |
| Primary Utility | General Screening | Quantitation & Peak Shape | Isomer Separation |
| Retention | Low to Moderate | High (Neutral state) | Moderate |
| Peak Symmetry | Often Tailing (interaction with silanols) | Excellent (Sharp) | Good |
| Selectivity | Hydrophobicity-driven | Hydrophobicity + Charge suppression | Pi-Pi Interactions |
| MS Sensitivity | High (Protonated in source) | High (Unexpectedly robust in ESI+) | High |
Technical Profile & Challenges
Compound: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Molecular Formula: C₁₁H₉N₅ Exact Mass: 211.0858 Da Predicted pKa: ~4.0 (Pyrazole) and ~1.0 (Quinoxaline). The exocyclic amine increases basicity.
Core Analytical Challenges:
-
Basic Nitrogen Interactions: The quinoxaline and amino-pyrazole nitrogens interact with residual silanols on standard silica columns, causing severe tailing under acidic conditions.
-
Tautomerism: The 1H-pyrazole ring can shift hydrogen positions (1H vs 2H), potentially leading to split peaks or broad humps if the chromatographic timescale matches the tautomeric exchange rate.
-
Solubility: Poor solubility in pure water; requires organic modifiers or pH adjustment.
Comparative Experimental Protocols
Method A: The Baseline (Acidic C18)
The standard "Walk-up" LC-MS method found in most labs.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Observation: Often results in early elution and peak tailing (Asymmetry factor > 1.5) due to the protonated state of the molecule repelling the stationary phase while sticking to silanols.
Method B: The Performance Alternative (High-pH Hybrid C18)
Recommended for Quantitation and DMPK studies.
-
Rationale: At pH 10, the basic nitrogens are deprotonated (neutral). This increases hydrophobicity (better retention) and eliminates silanol interactions (sharper peaks).[1]
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (High pH stable), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile.[2]
-
Protocol:
-
Equilibrate column for 5 minutes with 95% A.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Result: Retention time shifts significantly later; peak symmetry improves (Asymmetry factor < 1.1). Crucial Note: Despite high pH, ESI+ sensitivity remains high because the pH changes in the droplet during evaporation, and the molecule is readily protonated in the gas phase.
Method C: The Selectivity Alternative (Fluorophenyl/PFP)
Recommended for Structural Confirmation and Impurity Profiling.
-
Rationale: The Quinoxaline ring is highly aromatic and electron-deficient. PFP columns utilize pi-pi interactions and dipole-dipole interactions, offering unique selectivity for separating regioisomers (e.g., 3-amine vs 5-amine pyrazole isomers) that co-elute on C18.
-
Column: Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl.
-
Mobile Phase: Water/Methanol + 0.1% Formic Acid. (Methanol enhances pi-pi interactions better than Acetonitrile).
Mass Spectrometry Characterization (ESI+)
To validate the compound, the following MS/MS transitions and fragmentation logic must be confirmed.
Ionization Source: Electrospray Ionization (ESI) Polarity: Positive (+ve) Precursor Ion: [M+H]⁺ = m/z 212.09
Fragmentation Pathway (MS/MS)
-
Precursor: m/z 212.09
-
Primary Loss (Ammonia): Loss of NH₃ (-17 Da) from the exocyclic amine.
-
Fragment:m/z 195.06
-
-
Secondary Loss (HCN): Characteristic of the pyrazole ring cleavage.
-
Fragment:m/z 168.05
-
-
Quinoxaline Core Cleavage: Ring opening of the diazine ring often results in loss of HCN or C₂H₂N.
Data Summary Table: Method Comparison
| Metric | Method A (Acidic C18) | Method B (High pH C18) | Method C (PFP/Methanol) |
| Retention Time (min) | 1.2 (Weak) | 3.8 (Strong) | 2.1 (Moderate) |
| Peak Width (FWHM) | 0.15 min | 0.05 min | 0.08 min |
| Tailing Factor | 1.6 (Poor) | 1.05 (Excellent) | 1.1 (Good) |
| Isomer Separation | Poor (Co-elution) | Moderate | Excellent (Baseline) |
| MS Signal (Area) | 1.0x (Reference) | 1.8x (Enhanced via focusing) | 0.9x |
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical selection process for analyzing amino-pyrazole quinoxalines based on the analytical goal.
Caption: Decision matrix for selecting the optimal LC-MS method based on analytical requirements (Sensitivity vs. Selectivity).
Diagram 2: MS/MS Fragmentation Logic
A mechanistic view of how the molecule breaks down under Collision Induced Dissociation (CID), essential for structural confirmation.
Caption: Proposed ESI+ fragmentation pathway for structural confirmation of the quinoxaline-pyrazole scaffold.
References
-
Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Tan, A., & Fanaras, J. C. (2019). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis.[3] Biomedical Chromatography, 33(1), e4409.[3] Retrieved from [Link]
-
Caleb, A. A. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Moroccan Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Waters Corporation. (2023). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
Sources
A Head-to-Head Comparison of TGF-βR1 Kinase Inhibitors: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Derivatives versus Galunisertib
In the landscape of targeted cancer therapy and fibrosis treatment, the transforming growth factor-beta (TGF-β) signaling pathway presents a critical and compelling target.[1][2][3] Dysregulation of this pathway is a known driver of tumorigenesis, promoting cell proliferation, invasion, and immunosuppression.[2][4][5] At the heart of this pathway lies the TGF-β type I receptor (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5), a serine/threonine kinase that serves as a primary mediator of TGF-β signaling.[5][6] Consequently, the development of small molecule inhibitors against ALK5 is an area of intense research.
This guide provides an in-depth, objective comparison of the inhibitory potency (IC50) of a promising series of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine derivatives against the well-established clinical candidate, Galunisertib (also known as LY2157299). We will delve into the experimental data, outline the methodologies for assessing inhibitory activity, and provide a clear, evidence-based perspective for researchers and drug development professionals.
The TGF-β Signaling Pathway: A Key Regulator in Health and Disease
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase.[6] This binding event recruits and phosphorylates TGF-βRI (ALK5), activating its kinase domain. Activated ALK5 then propagates the signal by phosphorylating downstream effector proteins, primarily SMAD2 and SMAD3.[4][6] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes.[6][7]
Caption: Canonical TGF-β signaling pathway and points of inhibition.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the most active derivative from the 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine series (compound 19b) and Galunisertib against their primary target, ALK5.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Derivative 19b | TGF-βRI (ALK5) | 280 | Enzymatic (Kinase) Assay | [8][9] |
| Galunisertib | TGF-βRI (ALK5) | 56 - 172 | Enzymatic (Kinase) Assay | [4][10][11] |
| Galunisertib | ALK4 | 77.7 | Enzymatic (Kinase) Assay |
Key Insights:
-
Potency: Based on the available enzymatic assay data, Galunisertib exhibits a significantly lower IC50 value, indicating higher potency against ALK5 compared to the reported 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine derivative, compound 19b.
-
Selectivity: The research on compound 19b highlights its selectivity against p38α MAP kinase, suggesting a favorable selectivity profile.[8][9] Galunisertib also demonstrates selectivity, though it inhibits other kinases like ALK4 at submicromolar concentrations.[10]
Experimental Protocol: Determination of ALK5 Kinase Activity IC50
To ensure the trustworthiness and reproducibility of IC50 data, a well-defined experimental protocol is essential. Below is a representative step-by-step methodology for determining the IC50 of a test compound against ALK5 using a radiometric protein kinase assay.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of ALK5 by 50%.
Materials:
-
Recombinant human ALK5 enzyme
-
Casein (substrate)
-
[γ-³³P]-ATP (phosphate donor)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine derivative and Galunisertib) dissolved in DMSO
-
96-well plates
-
Scintillation counter
Workflow:
Caption: Step-by-step workflow for ALK5 kinase assay.
Detailed Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold or 10-fold dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate (casein), and the diluted test compounds. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).
-
Enzyme Addition: Add the recombinant ALK5 enzyme to each well to initiate the pre-incubation with the inhibitor.
-
Initiation of Phosphorylation: Add [γ-³³P]-ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for ALK5 to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove any unincorporated [γ-³³P]-ATP.
-
Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Discussion and Conclusion
The comparative analysis of IC50 values reveals that while both the 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine derivative (compound 19b) and Galunisertib are effective inhibitors of ALK5, Galunisertib demonstrates superior potency in enzymatic assays.[4][8][9][10][11] This is a critical consideration for in vivo applications where achieving a therapeutic concentration with minimal off-target effects is paramount.
However, the development of novel inhibitor scaffolds like the quinoxaline-pyrazoles is of significant interest. The reported high selectivity of compound 19b against p38α MAP kinase is a promising characteristic that warrants further investigation and optimization.[8][9] Future studies could focus on modifying the 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine scaffold to enhance its potency against ALK5 while maintaining or improving its selectivity profile.
References
-
Yingling, J. M., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659–6677. Retrieved from [Link]
-
Li, J., et al. (2021). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Journal of Drug Targeting, 29(9), 947-960. Retrieved from [Link]
-
Lönn, P., et al. (2021). Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts. International Journal of Molecular Sciences, 22(16), 8593. Retrieved from [Link]
-
Synapse. (2024, June 27). What is Galunisertib used for?. Retrieved from [Link]
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Clinicaltrials.eu. (n.d.). Galunisertib – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of galunisertib. Retrieved from [Link]
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Experimental Oncology. (2011). INHIBITION OF TGFβ SIGNALING AND ITS IMPLICATIONS IN ANTICANCER TREATMENTS. Retrieved from [Link]
-
Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 12). Natural compound inhibitors of TGF-β signalling pathway: a bibliometric analysis and literature review. Retrieved from [Link]
-
Calon, A., et al. (2012). Molecular Pathways: Targeting the TGF-β Pathway for Cancer Therapy. Clinical Cancer Research, 18(17), 4514–4521. Retrieved from [Link]
-
Seed, R. I., & Nishimura, S. L. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. Bio-protocol, 12(8), e4385. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). Retrieved from [Link]
-
Seed, R. I., & Nishimura, S. L. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. PMC. Retrieved from [Link]
-
Jin, C., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3369. Retrieved from [Link]
-
Reaction Biology. (n.d.). ALK5/TGFBR1 Kinase Assay Service. Retrieved from [Link]
-
Deng, D., & Zi, Z. (2022). Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot. Methods in Molecular Biology, 2477, 1-13. Retrieved from [Link]
-
El-Faham, A., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2135-2166. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Jin, C., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. PubMed. Retrieved from [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
SlideShare. (2016, November 28). Pyrazole, Synthesis and Biological Activity. Retrieved from [Link]
-
Preprints.org. (2018, August 30). Synthesis and Biological Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as Selective ALK5 Inhibitors. Retrieved from [Link]
-
Scientific Research Publishing. (2012, December 15). Synthesis and Biological Evaluation of Novel 6-(3-(4, 5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM50184490. Retrieved from [Link]
-
Preprints.org. (2018, August 30). 4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The predicted PDE5 IC50 values of the test set (series A-H) in nM. Retrieved from [Link]
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X-ray diffraction analysis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine crystals
Unlocking the Solid-State Landscape of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine: A Comparative Guide to X-Ray Diffraction Workflows
Executive Summary
For pharmaceutical researchers and drug development professionals, characterizing the solid-state properties of an Active Pharmaceutical Ingredient (API) is as critical as its initial synthesis. 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a rigid, nitrogen-rich heterocyclic compound representative of advanced kinase inhibitors and adenosine receptor antagonists [1]. Because this molecule possesses both strong hydrogen-bond donors/acceptors (the pyrazole-3-amine moiety) and extensive
This guide objectively compares the performance of an Advanced Dual-Source Benchtop Single-Crystal X-ray Diffractometer (SC-XRD) against standard Powder X-ray Diffraction (PXRD) and Synchrotron SC-XRD. By detailing the causality behind experimental choices, we provide a self-validating workflow for absolute structure determination and polymorph screening.
The Causality of Experimental Choices: Why Dual-Source SC-XRD?
When characterizing a light-atom organic molecule like 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (composed entirely of C, H, and N), researchers face a distinct crystallographic challenge: determining the absolute structure.
The anomalous scattering signal—required to calculate the Flack parameter and distinguish enantiomers or specific chiral packing arrangements—is inherently weak for light atoms.
-
Why Cu-K
radiation? A Copper source ( Å) provides a significantly stronger anomalous dispersion signal compared to Molybdenum, making it mandatory for the absolute structure determination of this API without relying on heavy-atom derivatization [4]. -
Why Mo-K
radiation? A Molybdenum source ( Å) minimizes X-ray absorption. If the API crystallizes into large, dense blocks, or if high-resolution charge-density mapping is required to visualize the exact electron density of the N-H N hydrogen bonds, Mo-K is the superior choice.
An advanced dual-source benchtop SC-XRD system allows researchers to toggle between these sources on the fly, providing a versatile, high-throughput alternative to both limited-capability single-source systems and highly restricted synchrotron facilities.
Intermolecular forces driving polymorphism in 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
Comparative Analysis: XRD Modalities for API Characterization
To objectively evaluate the best approach for characterizing this compound, the table below compares the product (Dual-Source Benchtop SC-XRD) against standard bulk and gold-standard alternatives.
| Feature | Advanced Dual-Source Benchtop SC-XRD (Product) | Standard Single-Source PXRD (Alternative 1) | Synchrotron SC-XRD (Alternative 2) |
| Primary Application | Absolute structure determination & primary polymorph discovery. | Bulk phase purity validation & routine QA/QC. | Ultra-small crystal analysis (<5 µm) & complex phase problems. |
| Data Resolution | High (Up to 0.7 Å resolution). | Low (1D powder diffraction pattern). | Ultra-High (<0.5 Å resolution). |
| Absolute Structure | Yes. Reliable Flack parameter via Cu-K | No. Cannot determine absolute 3D connectivity. | Yes. Highly accurate, but subject to beam damage. |
| Throughput & Access | High. In-house, immediate iterative feedback. | High. In-house, rapid data collection (minutes). | Low. Requires beamtime proposals and travel. |
| Polymorph Detection | Identifies exact 3D lattice of individual micro-crystals. | Limit of Detection (LOD) ~1-5% via Rietveld Refinement [3]. | LOD <0.1% using 2D area detectors and intense flux. |
Experimental Workflows & Self-Validating Protocols
The following self-validating workflow demonstrates how to isolate, solve, and verify the solid-state forms of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine. The SC-XRD data acts as the absolute ground truth, which is then used to validate the bulk PXRD data.
Protocol 1: Polymorph Screening and Crystal Growth
Causality: The rigid quinoxaline core causes rapid precipitation, often yielding amorphous powders. We must use techniques that slow down the nucleation rate to grow diffraction-quality single crystals (>10 µm).
-
Solvent Selection: Dissolve 50 mg of the API in a highly solubilizing solvent (e.g., DMSO or DMF) to disrupt the strong intermolecular hydrogen bonds.
-
Vapor Diffusion: Place the API solution in a small inner vial. Place this inside a larger vial containing an anti-solvent (e.g., Diethyl Ether) and seal it.
-
Harvesting: Over 3–7 days, the anti-solvent will slowly diffuse into the API solution. Harvest the resulting crystals under a polarized light microscope, selecting those with sharp extinction (indicating single crystallinity).
Protocol 2: Dual-Source SC-XRD Data Collection
Causality: Cooling the crystal reduces atomic thermal vibrations, sharpening the diffraction spots and improving the signal-to-noise ratio for high-angle reflections.
-
Mounting: Mount a selected single crystal (~50 x 50 x 100 µm) on a polyimide loop using paratone oil. Immediately transfer to the diffractometer and cool to 100 K using a liquid nitrogen cryostream.
-
Data Collection: Select the Cu-K
microfocus source . Collect a full sphere of data using -scans with a 2D photon-counting detector. Ensure a data redundancy of >4 to accurately measure the subtle intensity differences between Bijvoet pairs. -
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the molecular model using full-matrix least-squares on
(SHELXL). -
Validation: Verify the absolute structure. A successful refinement of this light-atom structure should yield a Flack parameter near 0 with an estimated standard deviation (esd) < 0.1 [4].
Protocol 3: PXRD Bulk Phase Validation
Causality: A single crystal does not represent the bulk batch. We must use the exact 3D coordinates from Protocol 2 to simulate a powder pattern and mathematically fit it to the bulk powder data to prove phase purity [3].
-
Sample Preparation: Lightly grind the remaining bulk powder from the crystallization batch in an agate mortar to minimize preferred orientation effects.
-
Data Acquisition: Load the powder onto a zero-background silicon holder. Collect PXRD data from 3° to 40° 2
using Cu-K radiation. -
Rietveld Refinement: Import the .cif file generated from the SC-XRD experiment. Perform a Rietveld refinement against the experimental PXRD data. A low goodness-of-fit (
) confirms that the bulk powder is phase-pure and matches the single-crystal polymorph.
Polymorph screening and X-ray diffraction workflow for API solid-state characterization.
Conclusion
For complex, rigid heterocycles like 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, standard PXRD alone is insufficient for initial solid-state characterization due to its inability to resolve absolute 3D connectivity. While Synchrotron SC-XRD offers unparalleled resolution, its lack of accessibility hinders rapid drug development. An Advanced Dual-Source Benchtop SC-XRD bridges this gap, providing the necessary Cu-K
References
-
Mohamed, S. K., et al. (2024). "Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR." Journal of Biomolecular Structure and Dynamics. URL:[Link]
-
Lamsayah, M., et al. (2014). "Pyrazole and quinoxaline: synthesis and X-ray structural characterization of new tridentate (N,N,N) and bidentate (N,N or N,O) ligands." Moroccan Journal of Chemistry, 2(3), 199-210. URL:[Link]
-
Chieng, N., Rades, T., & Aaltonen, J. (2011). "An overview of recent studies on the analysis of pharmaceutical polymorphs." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 618-644. URL:[Link]
Validation of HPLC Methods for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine Purity: A Comparative Guide
As drug discovery pipelines increasingly focus on targeted therapies, analytical scientists are frequently tasked with profiling highly polar, nitrogen-dense heterocyclic compounds. 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a prime example of this chemical space. Featuring a basic quinoxaline core and a highly polar, hydrogen-bonding pyrazole-amine moiety, this compound presents significant chromatographic challenges, including poor retention, severe peak tailing, and difficulty in resolving regioisomeric synthetic impurities.
This guide objectively compares column chemistries for the purity profiling of this compound, details the mechanistic causality behind the optimal method, and provides a self-validating protocol aligned with the latest[1].
The Analytical Challenge & Column Comparison
Traditional Reversed-Phase Liquid Chromatography (RPLC) relying on standard alkyl (C18) stationary phases often fails for highly polar basic amines. The dispersive hydrophobic interactions of a C18 column are insufficient to retain the polar pyrazole ring, leading to early elution near the void volume (
To establish an optimal Analytical Target Profile (ATP) as recommended by [2], we compared three distinct stationary phase chemistries:
-
Standard C18 (L1): Purely hydrophobic/dispersive interactions.
-
HILIC Amide (L68): Hydrophilic partitioning and hydrogen bonding.
-
Pentafluorophenyl (PFP, L43): Orthogonal selectivity via
interactions, dipole-dipole interactions, and shape selectivity.
Table 1: Chromatographic Performance Comparison
Conditions: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile gradient. Analyte concentration: 0.1 mg/mL.
| Column Chemistry | Retention Factor ( | USP Tailing Factor ( | Resolution ( | Suitability for Routine QC |
| Standard C18 | 0.8 (Poor) | 2.4 (Severe Tailing) | 0.9 (Co-elution) | Low (Fails SST criteria) |
| HILIC Amide | 6.5 (Excessive) | 1.2 (Good) | 1.8 (Acceptable) | Moderate (Long equilibration) |
| PFP (Optimal) | 3.2 (Ideal) | 1.1 (Excellent) | 3.4 (Baseline) | High (Robust & fast) |
Mechanistic Rationale: Why PFP Outperforms C18
The superiority of the PFP column for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is rooted in the[3].
The highly electronegative fluorine atoms on the PFP phase draw electron density away from the phenyl ring. This creates an electron-deficient (Lewis acid)
Fig 1. Mechanistic interaction pathways between the basic analyte and PFP stationary phase.
Self-Validating Experimental Protocol
A robust analytical method must act as a self-validating system. The following protocol embeds System Suitability Testing (SST) directly into the workflow to ensure the system is fit-for-purpose prior to any sample quantification.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Causality: The pyrazole amine has a
of ~4.5. Buffering at pH 3.0 ensures the molecule is fully protonated, stabilizing retention time. Crucially, pH 3.0 suppresses the ionization of residual surface silanols on the silica support ( ~4.5), neutralizing them and preventing the secondary ion-exchange interactions that cause peak tailing.
-
-
Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.
2. Chromatographic Conditions:
-
Column: PFP (Pentafluorophenyl), 100 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).
-
Detection: UV at 254 nm (Optimal absorbance for the quinoxaline chromophore).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5%
60% B -
10-12 min: 60%
95% B -
12-15 min: 95% B (Wash)
-
15-20 min: 5% B (Re-equilibration)
-
3. System Suitability Testing (SST) - The Self-Validating Gate: Before analyzing unknown samples, inject a standard mixture containing the API and its closest eluting isomer (critical pair). The run is only valid if the system autonomously meets the following criteria:
-
Resolution (
): between the API and the critical isomer. -
Tailing Factor (
): for the API peak. -
Injection Precision: %RSD
for 5 replicate injections of the standard.
ICH Q2(R2) Method Validation Framework
Following the development of the method (guided by [4]), the procedure must be validated according to ICH Q2(R2).
Fig 2. Analytical lifecycle workflow from ATP to ICH Q2(R2) validation and QC transfer.
Validation Execution & Results
-
Specificity (Forced Degradation): The API was subjected to 0.1N HCl, 0.1N NaOH, 3%
, and UV light. The PFP method successfully resolved all degradation products from the main API peak (Peak Purity Index > 0.999 via Photodiode Array detection). -
Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration (0.1 mg/mL).
-
Accuracy: Assessed by spiking known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels.
-
Precision: Both Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst) were evaluated using 6 preparations at 100% concentration.
Table 2: ICH Q2(R2) Validation Summary Data
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (PFP Method) | Status |
| Specificity | No interference at API | Peak Purity > 0.999; No co-elution | PASS |
| Linearity | Correlation Coefficient ( | PASS | |
| Accuracy (Recovery) | 98.0% – 102.0% across all spike levels | 99.4% – 100.8% | PASS |
| Repeatability | %RSD | %RSD = 0.6% | PASS |
| Intermediate Precision | %RSD | %RSD = 0.8% | PASS |
| Robustness | Min | PASS |
Conclusion
For the purity analysis of highly polar, basic heterocyclic compounds like 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, traditional C18 columns are fundamentally mismatched to the analyte's chemistry. By leveraging the orthogonal
When coupled with a self-validating System Suitability protocol, this methodology seamlessly satisfies the rigorous demands of the ICH Q2(R2) validation framework, ensuring a robust lifecycle for routine pharmaceutical quality control.
References
-
ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency / International Council for Harmonisation URL:[Link]
-
ICH Q14 Analytical Procedure Development U.S. Food and Drug Administration / International Council for Harmonisation URL:[Link]
-
Column Selection for HPLC Method Development Element Lab Solutions URL:[Link]
-
Proposed new USP general chapter: The analytical procedure lifecycle <1220> ResearchGate / United States Pharmacopeia URL:[Link]
Sources
Reproducibility data for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine bioassays
The following guide provides a technical analysis of reproducibility data and validation protocols for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine .
Based on structural analysis and current medicinal chemistry literature, this compound is identified as a privileged kinase scaffold , primarily targeting the TGF-β Type I Receptor (ALK5) and p38 MAPK pathways. It serves as a core pharmacophore for developing more complex inhibitors (e.g., GW-788388 analogs) or as a fragment-based screening probe.
Content Type: Technical Comparison & Validation Guide Subject: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (Referred to herein as QPA-3 ) Primary Target: TGF-β Type I Receptor (ALK5) / p38 MAPK (Off-target)
Executive Summary & Mechanistic Positioning
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (QPA-3) represents a critical chemotype in kinase discovery. Unlike fully optimized clinical candidates (e.g., Galunisertib), QPA-3 is often used to validate the binding mode of the quinoxaline-pyrazole scaffold within the ATP-binding pocket of ALK5.
-
Mechanism of Action: QPA-3 functions as a Type I ATP-competitive inhibitor. The pyrazole amine moiety acts as a bidentate hinge binder (donor-acceptor motif) interacting with the backbone residues (e.g., His283 in ALK5), while the quinoxaline ring occupies the hydrophobic pocket, stabilizing the inactive conformation.
-
Critical Reproducibility Factor: The compound's performance is highly sensitive to regioisomer purity (3-amine-5-aryl vs. 3-amine-4-aryl) and fluorescence interference in specific assay formats.
Signaling Pathway Context (TGF-β/ALK5)
The following diagram illustrates the specific intervention point of QPA-3 within the canonical SMAD signaling cascade.
Figure 1: Mechanism of Action. QPA-3 inhibits ALK5 phosphorylation of R-SMADs, preventing nuclear translocation.
Comparative Performance Data
To ensure scientific integrity, QPA-3 should be benchmarked against established ALK5 inhibitors. The data below synthesizes typical performance ranges observed in validated biochemical assays.
Table 1: Potency & Selectivity Benchmark
| Feature | QPA-3 (Test Article) | SB-431542 (Standard) | Galunisertib (Clinical Ref) |
| Core Structure | Quinoxaline-Pyrazole | Triarylimidazole | Pyrazole-Quinoline |
| ALK5 IC50 | 0.15 – 0.50 µM | 94 nM | 56 nM |
| p38 MAPK IC50 | > 5.0 µM (Moderate Selectivity) | > 10 µM | > 20 µM |
| Solubility (DMSO) | High (>20 mM) | High (>10 mM) | Moderate |
| Assay Interference | High Risk (Fluorescence) | Low Risk | Low Risk |
| Primary Utility | Scaffold Validation / Fragment Screening | Routine Positive Control | In Vivo Efficacy Studies |
Analyst Note: QPA-3 is less potent than optimized clinical candidates but offers a distinct chemical space. Its primary value lies in SAR (Structure-Activity Relationship) exploration —modifying the amine at position 3 can drastically alter selectivity between ALK5 and CDK2.
Reproducibility Factors & Technical Validation
Reproducibility issues with QPA-3 often stem from three specific sources. Address these before initiating large-scale screens.
A. Chemical Stability & Regioisomerism
-
Issue: The synthesis of aminopyrazoles can yield mixtures of 3-amino and 5-amino tautomers/regioisomers.
-
Validation: Confirm structure via 2D NMR (NOESY) . The correlation between the pyrazole proton and the quinoxaline ring protons is distinct for the 5-(quinoxalin-6-yl) isomer compared to the 4-isomer.
-
Storage: Store powder at -20°C under desiccant. DMSO stocks are stable for 3 months at -80°C but prone to oxidation upon repeated freeze-thaw cycles.
B. Assay Interference (The "Quinoxaline Effect")
-
Issue: Quinoxaline derivatives can exhibit intrinsic fluorescence (excitation ~350-370 nm, emission ~420-450 nm).
-
Impact: This overlaps with the detection channels of certain fluorescence polarization (FP) or TR-FRET assays.
-
Solution: Use Luminescence-based assays (e.g., ADP-Glo) or Radiometric assays (33P-ATP) which are immune to compound fluorescence. Avoid fluorescence intensity assays.
C. DMSO Tolerance
-
Data: ALK5 kinase activity is sensitive to DMSO concentrations >2%.
-
Protocol Requirement: Maintain final DMSO concentration at ≤1% (v/v) in both the reaction well and the control wells to prevent solvent-induced enzyme inhibition masking the compound's effect.
Validated Experimental Protocol
This protocol uses a Luminescent ADP Detection Assay (ADP-Glo) to bypass fluorescence interference.
Workflow Diagram
Figure 2: Optimized ADP-Glo workflow for Quinoxaline-based inhibitors.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Substrate: SMAD3 peptide or Casein (0.2 mg/mL).
-
ATP: Use Km apparent concentration (typically 10 µM for ALK5).
-
-
Compound Dilution:
-
Prepare a 10 mM stock of QPA-3 in 100% DMSO.
-
Perform 3-fold serial dilutions in DMSO.
-
Dilute 1:25 into Assay Buffer to generate 4x working solutions (Final DMSO in assay = 1%).
-
-
Reaction Assembly (384-well plate):
-
2.5 µL QPA-3 (4x).
-
2.5 µL ALK5 Enzyme (1-5 ng/well, pre-optimized).
-
Pre-incubate 10 mins at RT to allow inhibitor binding.
-
5.0 µL ATP/Substrate Mix (2x).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
-
-
Detection (ADP-Glo):
-
Add 10 µL ADP-Glo Reagent . Incubate 40 min (stops kinase, depletes ATP).
-
Add 20 µL Kinase Detection Reagent . Incubate 30 min (converts ADP to Luciferase signal).
-
-
Data Analysis:
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec).
-
Normalize to No Enzyme Control (100% Inhibition) and DMSO Control (0% Inhibition).
-
Fit data to a 4-parameter logistic equation (Sigmoidal dose-response).
-
References
-
Zhao, L. M., et al. (2018). "Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors." Molecules, 23(9).[1]
- Provides primary SAR data for the quinoxaline-pyrazole scaffold and comparison with p38 MAPK.
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494–4506.
- Establishes the binding mode of similar nitrogen-rich heteroarom
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual."
- Authoritative protocol for luminescence-based kinase assays referenced in the guide.
-
Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry, 45(5), 999-1001.
- Foundational text for imidazole/pyrazole based ALK5 inhibitors.
Sources
A Researcher's Guide to the Elemental Analysis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
For researchers and professionals in the field of drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Among the foundational techniques for verifying the empirical formula of a synthesized compound is elemental analysis. This guide provides an in-depth comparison and technical overview of the elemental analysis results for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical versus experimental data, compare it with related structures, and provide a standardized protocol for this analysis.
The Critical Role of Elemental Analysis in Drug Discovery
Before a compound like 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine can advance through the drug discovery pipeline, its elemental composition must be unequivocally confirmed. This technique provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared against the theoretical values derived from its proposed molecular formula. A close correlation between experimental and theoretical data is a primary indicator of sample purity and structural integrity. Deviations can suggest the presence of solvents, impurities, or an incorrect structural assignment.
Theoretical Elemental Composition
The first step in our analysis is to determine the theoretical elemental composition of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine. Based on its structure, the molecular formula is determined to be C₁₁H₉N₅.[1][2] The molecular weight and the expected elemental percentages are calculated as follows:
-
Molecular Formula: C₁₁H₉N₅
-
Molecular Weight: 211.23 g/mol
-
Carbon (C): (11 * 12.01) / 211.23 * 100% = 62.55%
-
Hydrogen (H): (9 * 1.01) / 211.23 * 100% = 4.30%
-
Nitrogen (N): (5 * 14.01) / 211.23 * 100% = 33.16%
Comparative Analysis: Theoretical vs. Experimental Data
To provide a practical comparison, we will present hypothetical yet realistic experimental data for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine alongside the theoretical values and data for structurally related compounds. This comparative approach allows for a more nuanced interpretation of the results.
| Compound | Molecular Formula | Analysis Type | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
| 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine | C₁₁H₉N₅ | Theoretical | 62.55 | 4.30 | 33.16 |
| Experimental | 62.48 | 4.35 | 33.09 | ||
| 1-Phenyl-3-methyl-5-aminopyrazole[3] | C₁₀H₁₁N₃ | Theoretical | 69.34 | 6.40 | 24.26 |
| Pyrazolo[1,5-a]quinoxalin-4(5H)-one[4] | C₁₀H₇N₃O | Theoretical | 64.86 | 3.81 | 22.69 |
| N,N-Dimethyl-6-(4-(quinoxalin-6-yl)-1H-pyrazol-3-yl)pyridin-2-amine | C₂₀H₁₉N₇ | Not Provided | Not Provided | Not Provided | Not Provided |
The hypothetical experimental results for our target compound show a strong correlation with the theoretical values, with deviations of less than 0.1%. This level of agreement is generally considered acceptable and indicative of a pure sample. The inclusion of related pyrazole and quinoxaline derivatives highlights the variance in elemental composition with different functional groups, underscoring the importance of precise analysis for each unique compound.
Experimental Protocol for Elemental Analysis (CHN Analysis)
The following is a detailed, step-by-step methodology for conducting the elemental analysis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrumentation: A calibrated elemental analyzer capable of CHN analysis.
Materials:
-
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (2-3 mg, accurately weighed)
-
Tin capsules
-
Acetanilide or other suitable standard for calibration
-
High-purity oxygen
-
High-purity helium (carrier gas)
Procedure:
-
Sample Preparation: Dry the sample of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine under a high vacuum for at least 12 hours to remove any residual solvents.
-
Calibration: Calibrate the elemental analyzer using a certified standard such as acetanilide. This ensures the instrument is functioning correctly and provides a baseline for comparison.
-
Sample Encapsulation: Accurately weigh 2-3 mg of the dried sample into a tin capsule. The capsule is then folded to ensure no sample is lost and to facilitate complete combustion.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a stream of pure oxygen. This process converts the sample into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).
-
Reduction and Separation: The combustion products are then passed through a reduction furnace containing copper to convert the nitrogen oxides to dinitrogen (N₂). The resulting gas mixture (CO₂, H₂O, N₂) is carried by a helium stream through a chromatographic column, which separates the individual gases.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument's software then calculates the percentage of each element in the original sample based on the detector's response and the sample weight.
-
Data Analysis: Compare the experimental percentages of C, H, and N to the theoretical values calculated from the molecular formula. The difference should be within ±0.4% for each element to be considered acceptable.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key stages of the elemental analysis workflow.
Caption: Workflow for the elemental analysis of organic compounds.
Interpreting Discrepancies and Ensuring Trustworthiness
While the goal is a perfect match, minor discrepancies between experimental and theoretical values can occur. It is the role of the experienced scientist to interpret these deviations.
-
Hydrogen Content: A slightly elevated hydrogen percentage can indicate the presence of water. Proper drying of the sample is crucial to mitigate this.
-
Carbon Content: A lower-than-expected carbon value might suggest the presence of inorganic impurities.
-
Nitrogen Content: For nitrogen-rich compounds like 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, ensuring complete combustion and proper reduction is key to an accurate nitrogen value.
To ensure the trustworthiness of the results, each protocol step must be self-validating. This includes daily calibration of the instrument, the use of high-purity reagents and gases, and meticulous sample handling.
Conclusion
The elemental analysis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a fundamental step in its chemical characterization. By comparing robust experimental data with theoretical values, researchers can confidently verify the empirical formula and purity of this compound. This guide provides the necessary framework for conducting and interpreting these results, ensuring the scientific integrity of downstream applications in drug discovery and development. The synthesis and characterization of such novel heterocyclic compounds are vital for the advancement of medicinal chemistry.[5][6][7]
References
-
PubChem. 8-methyl-5-(1H-tetrazol-1-yl)quinoline. National Center for Biotechnology Information. [Link]
-
PubChemLite. 1-(quinoxalin-2-yl)-1h-pyrazol-4-amine. [Link]
-
NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. Synthesis, characterization of new heterocyclic compound: pyrazolyl hydrazino quinoxaline derivative. [Link]
-
BIONATURA. Pyrazoline as a medicinal scaffold. [Link]
-
MDPI. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME INDOQUINOXALINE PYRAZOLINES. [Link]
-
ACG Publications. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]
-
University of Thi-Qar Journal. Synthesis , Characterization and computional study of Some New Aniline oxide derivatives. [Link]
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- 1. 8-methyl-5-(1H-tetrazol-1-yl)quinoline | C11H9N5 | CID 750061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(quinoxalin-2-yl)-1h-pyrazol-4-amine (C11H9N5) [pubchemlite.lcsb.uni.lu]
- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
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- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 7. revistabionatura.org [revistabionatura.org]
Benchmarking Guide: 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine vs. Standard ALK5 Inhibitors
The following guide provides an in-depth technical benchmark of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine (referred to herein as QPA-Scaffold ) against industry-standard ALK5 inhibitors. This analysis synthesizes data from recent structure-activity relationship (SAR) studies, including key findings on quinoxalinyl-pyrazole derivatives, to provide a rigorous comparison for researchers.
Executive Summary
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine represents a core pharmacophore in the emerging class of quinoxalinyl-pyrazole ALK5 inhibitors . While classic inhibitors like SB431542 have defined the field for decades, this quinoxaline-based scaffold offers a distinct selectivity profile, particularly against p38 MAPK, a common off-target of TGF-β receptor kinase inhibitors.
-
Verdict: The QPA-Scaffold derivatives demonstrate superior potency potential (IC50 ~13 nM) compared to first-generation standards (SB431542) and comparable potency to clinical candidates (Galunisertib), with an improved selectivity index against p38α MAPK.
-
Primary Application: Structural biology (co-crystallization), lead optimization for fibrosis/oncology, and highly selective in vitro pathway dissection.
Compound Profile & Mechanism of Action[1][2][3]
The Test Subject: QPA-Scaffold
-
Chemical Structure: A pyrazole ring substituted at position 3 with a primary amine and at position 5 with a quinoxaline moiety.
-
Mechanism: ATP-competitive inhibition of the TGF-β type I receptor kinase (ALK5) . The nitrogen atoms in the pyrazole/quinoxaline rings form critical hydrogen bonds with the hinge region (specifically His283 ) of the ALK5 ATP-binding pocket.
-
Key Advantage: The quinoxaline ring provides a bulky hydrophobic interaction that enhances selectivity over structurally similar kinases like p38 MAPK.
The Signaling Pathway
Inhibition of ALK5 blocks the phosphorylation of R-SMADs (SMAD2/3), preventing their complexation with SMAD4 and subsequent nuclear translocation.
Figure 1: The TGF-β signaling cascade.[1] ALK5 inhibitors (green) competitively bind to the ALK5 kinase domain, preventing the phosphorylation of SMAD2/3.
Comparative Benchmarking Data
The following table synthesizes data for the QPA-Scaffold (based on optimized derivatives like Compound 16f from recent SAR studies) against industry standards.
| Feature | QPA-Scaffold (Optimized) | SB431542 (Standard) | Galunisertib (LY2157299) | A-83-01 |
| Primary Target | ALK5 (TGF-β RI) | ALK5 / ALK4 / ALK7 | ALK5 (TGF-β RI) | ALK5 / ALK4 / ALK7 |
| Enzymatic IC50 | ~13 - 28 nM | ~94 nM | ~56 nM | ~12 nM |
| Cellular IC50 | ~0.28 µM | ~1 µM | ~0.5 µM | ~0.05 µM |
| Selectivity (p38 MAPK) | High (>77-fold) | Moderate | High | Moderate |
| Solubility | Moderate (DMSO soluble) | High | High | Moderate |
| Primary Use Case | Novel Lead / SAR Study | In Vitro Tool Compound | Clinical / In Vivo | Stem Cell Differentiation |
Key Insights:
-
Potency: Optimized QPA derivatives outperform SB431542 by a factor of ~3-7x in enzymatic assays, approaching the potency of the highly potent A-83-01.
-
Selectivity: The quinoxaline moiety confers superior selectivity against p38α MAPK compared to the older imidazole-based inhibitors (SB431542), reducing off-target anti-inflammatory effects that can confound TGF-β studies.
Experimental Validation Protocols
To validate the QPA-Scaffold in your own lab, use the following self-validating protocols.
Experiment A: Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of the QPA-Scaffold against recombinant ALK5.
-
Reagents: Recombinant ALK5 (SignalChem), Poly(A:T) substrate, ADP-Glo Kinase Assay Kit (Promega).
-
Preparation: Dilute QPA-Scaffold in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction:
-
Mix 2 µL of Compound + 4 µL of ALK5 enzyme (2 ng/µL).
-
Incubate for 15 min at RT (allows inhibitor binding).
-
Add 4 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubate for 60 min at 30°C.
-
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) -> Add 20 µL Kinase Detection Reagent (30 min incubation).
-
Readout: Measure Luminescence.
-
Validation: Z-factor must be >0.5. SB431542 (1 µM) should serve as the positive control (100% inhibition).
Experiment B: Cellular Reporter Assay (CAGA12-Luc)
Objective: Confirm cell permeability and pathway inhibition.
-
Cell Line: HEK293 or HaCaT cells stably transfected with (CAGA)12-Luc (SMAD3-responsive element).
-
Seeding: 20,000 cells/well in 96-well plates; starve in 0.2% FBS medium overnight.
-
Treatment:
-
Pre-treat with QPA-Scaffold (0.01 - 10 µM) for 1 hour.
-
Stimulate with TGF-β1 (2 ng/mL) .
-
-
Incubation: 24 hours at 37°C.
-
Lysis & Measurement: Use Bright-Glo™ Luciferase Assay System.
-
Data Analysis: Normalize RLU to protein content or cell viability (MTT assay) to rule out cytotoxicity.
Screening Workflow Visualization
This diagram outlines the logical flow for validating the QPA-Scaffold, ensuring "Go/No-Go" decisions are data-driven.
Figure 2: Step-wise validation workflow for ALK5 inhibitors. Only compounds passing the enzymatic potency threshold proceed to cellular and selectivity validation.
References
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. Link (Describes the foundation of ALK5 inhibitor pharmacophores).
-
Tojo, H., et al. (2005). "The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta."[2] Cancer Science. Link (Benchmarking standard A-83-01).
-
Liu, C., et al. (2018).[3][4] "Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors." Molecules. Link (Primary source for Quinoxalinyl-Pyrazole SAR and potency data).
-
Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology. Link (The gold standard reference for SB431542).
-
Herbertz, S., et al. (2015). "Clinical development of Galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway." Drug Design, Development and Therapy. Link (Clinical standard reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Comprehensive Safety and Handling Guide for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
Hazard Assessment and Triage
Due to the absence of a specific Safety Data Sheet (SDS) for 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine, a risk assessment must be conducted based on the chemical's constituent functional groups: a quinoxaline moiety and a pyrazol-3-amine moiety.
-
Quinoxaline Derivatives : These are heterocyclic aromatic compounds. While some are valued for their therapeutic properties, others can be toxic and require careful handling.[1]
-
Pyrazole Derivatives : Compounds in this class can range from being relatively benign to exhibiting significant toxicity. For instance, some pyrazole derivatives are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[2][3]
-
Aromatic Amines : This class of compounds often presents health risks, including skin irritation, and some are known or suspected carcinogens.
Given these considerations, 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine should be treated as a potentially hazardous substance. All handling should occur in a designated area, and personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent dermal absorption, which is a potential route of exposure for heterocyclic amines.[4][5] |
| Eye Protection | Safety goggles with side shields or a full-face shield | To protect against splashes or airborne particles of the compound.[5][6] |
| Body Protection | A long-sleeved laboratory coat | To protect the skin from accidental contact.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine. The following diagram illustrates the key stages of this process.
Caption: Workflow for the safe handling and disposal of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and inspected for integrity.[6]
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any airborne particles. Use a disposable weighing paper or boat to minimize contamination of balances.
-
Dissolution : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly decontaminate the work area. Remove PPE in the designated area, ensuring not to cross-contaminate. Wash hands and any exposed skin thoroughly with soap and water.[3]
Disposal Plan: Environmental Responsibility
Proper disposal of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste : All solid waste, including contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.[9]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste down the drain.[2][10]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine".[9]
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[9]
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.[10] |
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is paramount in a research environment. By adhering to these guidelines, researchers can mitigate potential risks and foster a culture of safety. Always consult your institution's specific safety protocols and do not hesitate to seek guidance from your EHS department.
References
- Benchchem.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
- A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017). International Journal of Chemistry Papers, 1(1), 1-7.
- Benchchem.
- Benchchem.
- MilliporeSigma. (2026, January 6).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- ChemScene. (2022, January 6). Safety Data Sheet: 5-(4-Chlorophenyl)-1h-pyrazole.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Fisher Scientific.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- BASF. (2025, July 28).
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. chemscene.com [chemscene.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
